Hispidulin

Catalog No.
S529967
CAS No.
1447-88-7
M.F
C16H12O6
M. Wt
300.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hispidulin

CAS Number

1447-88-7

Product Name

Hispidulin

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

InChI

InChI=1S/C16H12O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-7,17,19-20H,1H3

InChI Key

IHFBPDAQLQOCBX-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=C(O)C=C2)OC3=C1C(O)=C(OC)C(O)=C3

solubility

Soluble in DMSO

Synonyms

4',5,7-trihydroxy-6-methoxy-flavone, 4',5,7-trihydroxy-6-methoxyflavone, dinatin, hispidulin

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O

The exact mass of the compound Hispidulin is 300.0634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122415. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Natural Plant Sources of Hispidulin: A Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Hispidulin (4′,5,7-trihydroxy-6-methoxyflavone) is a flavonoid of significant pharmacological interest. This guide details its quantitative presence in plants, extraction methodologies, and relevant pharmacological pathways to support research and development efforts.

Quantitative Analysis of this compound in Botanical Sources

The following table summarizes the mean this compound content in various plants, providing a basis for the selection of raw materials for extraction or analysis. Data is primarily sourced from Phenol-Explorer, a comprehensive database on polyphenols [1].

Table 1: this compound Content in Selected Plants (Fresh Weight Basis)

Plant Source Plant Part This compound Content (mg/100 g) Additional Notes
Mexican oregano Dried 105.59 Highest reported content; Lamiaceae family [1].
Italian oregano Fresh 48.70 Lamiaceae family [1].
Lemon verbena Dried 29.14 Content based on a study of 28 samples (SD=10.12) [1].
Common thyme Fresh 20.80 Lamiaceae family [1].
Common sage Fresh 16.30 Lamiaceae family [1].
Rosemary Fresh 10.85 Content from two samples (SD=12.52) [1].
Clerodendrum inerme Leaf Identified (quantity not specified) Source for motor tic disorder research; identified via bioassay-guided fractionation [2].
Grindelia argentina Aerial parts Identified (quantity not specified) Asteraceae family [3] [4].
Saussurea involucrata Whole plant Identified (quantity not specified) Rare traditional Chinese medicinal herb [3] [4].
Crossostephium chinense Whole plant Identified (quantity not specified) [3] [4]
Arrabidaea chica Leaves Identified (quantity not specified) [3] [4]

Experimental Protocols for Extraction and Identification

A detailed methodology for the identification of this compound from a novel plant source, Clerodendrum inerme, is documented below. This bioassay-guided fractionation protocol ensures the isolation of the active constituent.

Experimental Workflow: Bioassay-Guided Fractionation of this compound from *Clerodendrum inerme*

The following diagram outlines the multi-step process used to isolate and identify this compound, utilizing methamphetamine-induced hyperlocomotion (MIH) in mice as a bioassay [2].

G start Start: Ethanol Extract of C. inerme Leaves frac1 Liquid-Liquid Partitioning start->frac1 frac2 Bioassay: MIH Alleviation frac1->frac2 frac3 Active Fractions (Dichloromethane & n-Hexane) frac2->frac3 frac4 Silica Gel Chromatography frac3->frac4 frac5 Subfractionation & Recrystallization frac4->frac5 frac6 Active Compound Isolation frac5->frac6 ident1 Proton NMR Spectroscopy frac6->ident1 ident2 Identification: this compound ident1->ident2 end Conclusion: this compound alleviates MIH without motor impairment ident2->end

Workflow for this compound isolation and identification from Clerodendrum inerme [2].

Detailed Protocol Steps [2]:

  • Initial Extraction: The process begins with creating an ethanol extract from the leaves of Clerodendrum inerme.
  • Liquid-Liquid Partitioning: The crude ethanol extract is sequentially partitioned using solvents of increasing polarity: n-hexane, dichloromethane, n-butanol, and water.
  • Bioassay Screening: The fractions are evaluated using the in vivo MIH model in mice, an animal model mimicking hyper-dopaminergic conditions.
  • Isolation of Active Fractions: The dichloromethane and n-hexane fractions demonstrated significant activity in alleviating MIH.
  • Chromatographic Separation: The active fractions are further sub-fractionated using silica gel chromatography.
  • Purification and Crystallization: Repeated chromatographic steps and recrystallization are employed to purify the active compound.
  • Structural Elucidation: The final, purified active compound is identified as this compound through proton NMR spectroscopy.

Pharmacological Relevance and Signaling Pathways

This compound exhibits a broad range of biological activities, making it a promising lead compound. Key mechanisms and synergistic effects are highlighted below.

Table 2: Documented Pharmacological Activities and Mechanisms of Action of this compound

Pharmacological Area Observed Effect / Model Proposed Mechanism of Action Citations
Central Nervous System Anticonvulsant; alleviates motor tics (animal models). Positive allosteric modulator of GABAA receptors (IC₅₀ = 0.73–1.78 μM); inhibits glutamate release. [5] [3] [2]
Oncology Anti-proliferative & pro-apoptotic (various cancer cell lines). Mitochondrial dysfunction, ROS generation, inhibition of PI3K/Akt, AMPK activation, Stat3 signaling inhibition. [3] [6] [7]
Chemotherapy Adjuvant Sensitizes cancer cells to TRAIL, sunitinib, temozolomide. Downregulation of Mcl-1, Bcl-2; Bim stabilization via CaMKKβ/AMPK/USP51 axis; P-gp/BCRP inhibition. [7]
Bone Metabolism Anti-osteoporotic (ovariectomized mouse model). Activation of AMPK and estrogen receptors; inhibition of RANKL-induced NF-κB and NFATc1. [7]
Cardiovascular Inhibits human platelet aggregation. Increases intracellular cAMP levels via a mechanism distinct from theophylline or PGE1. [8]

Synergistic Effects in Combination Therapy: this compound shows promise in enhancing the efficacy of established chemotherapeutic agents, suggesting its potential as an adjunct therapy [7].

  • With Sunitinib: Enhances cell cycle arrest and apoptosis in renal cell carcinoma by inhibiting Stat3 signaling.
  • With Temozolomide: Increases anti-tumor activity in glioblastoma by promoting ROS generation and activating the AMPK pathway.
  • With TRAIL: Converts TRAIL-resistant ovarian and renal cancer cells to TRAIL-sensitive by downregulating anti-apoptotic proteins like Mcl-1.

References

hispidulin molecular targets and pathways

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Targets of Hispidulin

Molecular Target Type Reported IC₅₀ / Binding Affinity Key Biological Effect in Cancer
FABP4 (Fatty Acid Binding Protein 4) Lipid Chaperone Direct targeting [1] Disrupts lipid metabolism, inhibits PI3K/AKT pathway, suppresses proliferation and invasion [1]
HDAC1 (Histone Deacetylase 1) Epigenetic Regulator Binding affinity: -7.8 kcal/mol [2] Potential for epigenetic modulation in acute myeloid leukemia (AML) [2]
Pim-1 Kinase IC₅₀: 2.71 μM [3] Induces cell death [3]
VEGF Receptor 2 Receptor Tyrosine Kinase Not specified Inhibits angiogenesis, suppresses PI3K/Akt/mTOR signaling [4]

Detailed Experimental Evidence and Protocols

The anti-cancer effects of this compound have been validated through various experimental models. Key methodologies from pivotal studies are outlined below.

In Vitro Anti-Tumor Activity (Osteosarcoma)
  • Cell Lines: Human osteosarcoma lines (MG63, 143B) and a normal human osteoblast line (hFOB 1.19) were used [1].
  • Treatment: Cells were treated with this compound (0–60 µM) for 24, 48, or 72 hours [1].
  • Viability Assay: Cell viability was assessed using a Cell Counting Kit-8 (CCK-8). Absorbance was measured at 450 nm after incubation [1].
  • Proliferation Assay: For the colony formation assay, 500 cells were seeded per well and treated with this compound (0–30 µM) for two weeks. Colonies were fixed, stained with crystal violet, and counted [1].
  • Migration & Invasion Assay: Transwell chambers were used. For invasion assessment, membranes were pre-coated with Matrigel. Cells that migrated/invaded after 24 hours were counted [1].
  • Apoptosis & Cell Cycle: Analyzed via flow cytometry [1].
In Vivo Efficacy (Osteosarcoma)
  • Model: Mouse xenograft models [1].
  • Findings: this compound treatment impeded tumor growth and reduced the expression of Ki67 (a proliferation marker) and FABP4 [1].
Targeting FABP4 and Lipid Metabolism
  • RNA Sequencing: Used to identify key regulated pathways and potential targets in an unbiased manner [1].
  • Rescue Experiments: FABP4 overexpression was shown to abrogate this compound's anti-tumor effects, confirming FABP4 as a critical functional target [1].
  • Molecular Docking: Identified FABP4 as a direct molecular target of this compound [1].
  • Western Blotting & Lipid Metabolism Assays: Confirmed that this compound modulates lipid metabolism, reducing intracellular free fatty acids and fatty acid synthase activity, and subsequently inhibiting the PI3K/AKT pathway [1].

The following diagram illustrates the central mechanism by which this compound exerts its anti-osteosarcoma effects, as revealed by these experiments:

G This compound This compound FABP4 FABP4 This compound->FABP4 Directly Targets Lipid_Metabolism Disrupted Lipid Metabolism FABP4->Lipid_Metabolism Modulates PI3K_AKT Inhibited PI3K/AKT Pathway Lipid_Metabolism->PI3K_AKT Leads to Effects Suppressed Proliferation Reduced Invasion Induced Apoptosis PI3K_AKT->Effects Results in

Targeting HDAC1 (Acute Myeloid Leukemia)
  • Computational Screening: 800 anti-leukemic phytochemicals were screened. This compound was identified as a lead candidate with a superior binding affinity (-7.8 kcal/mol) to HDAC1 compared to the FDA-approved drug vorinostat (-6.51 kcal/mol) [2].
  • Molecular Dynamics (MD) Simulation: MD simulations confirmed strong binding stability, with an average RMSD of 0.784 nm and a total binding free energy of -28.32 ± 3.23 kcal/mol for the this compound-HDAC1 complex [2].

Broader Therapeutic Mechanisms in Oncology

Beyond the primary targets, this compound influences a wider network of signaling pathways to exert its anti-cancer effects, as illustrated below.

G This compound This compound AMPK AMPK Activation This compound->AMPK PPARgamma PPARγ Activation This compound->PPARgamma Apoptosis Apoptosis Induction (ER Stress, Mcl-1 Block) This compound->Apoptosis Angiogenesis Angiogenesis Inhibition This compound->Angiogenesis Metastasis Metastasis Suppression This compound->Metastasis

  • PI3K/Akt/mTOR Pathway: A frequently targeted pathway. This compound's inhibition of this cascade suppresses cell survival, proliferation, and angiogenesis [5] [4].
  • AMPK Activation: Activation of AMPK can lead to the inhibition of mTOR signaling and activation of PPARγ, contributing to growth inhibition in cancers like hepatocellular carcinoma [4].
  • Apoptosis Induction: this compound induces apoptosis through multiple mechanisms, including activating the unfolded protein response (UPR), increasing ROS production, and blocking the translation of the anti-apoptotic protein Mcl-1 [5] [4].
  • Metastasis and Angiogenesis: The compound suppresses cell migration and invasion, and inhibits angiogenesis by targeting VEGF Receptor 2 [5] [4].

Conclusion for Researchers

This compound is a promising multi-target agent whose mechanisms extend beyond single pathway inhibition. Its ability to directly target FABP4 to disrupt metabolic rewiring and the PI3K/AKT axis presents a compelling two-pronged attack against cancers like osteosarcoma [1]. Concurrently, its strong inhibitory potential against HDAC1 opens avenues for epigenetic therapy in AML [2].

Future work should focus on:

  • Overcoming challenges related to bioavailability and pharmacokinetics.
  • Validating these mechanisms in advanced pre-clinical and clinical models.
  • Exploring synergistic combinations with standard chemotherapeutic agents [5].

References

Hispidulin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Hispidulin (4′,5,7-trihydroxy-6-methoxyflavone) is a naturally occurring flavone derivative with a molecular formula of C16H12O6 and a molecular mass of 300.26 g/mol. This polyphenolic compound features a characteristic flavone backbone structure with specific hydroxyl and methoxy substitutions that contribute to its diverse biological activities and pharmacological potential. The compound's chemical structure consists of a 2-phenyl-1-benzopyran-4-one core with hydroxy groups at positions 4', 5, and 7, and a methoxy group at position 6, creating a distinct substitution pattern that influences its receptor binding capabilities and metabolic stability [1] [2].

This compound is widely distributed in numerous plant species across different families, primarily in Asteraceae and Lamiaceae families. Significant sources include Grindelia argentina, Arrabidaea chica, Saussurea involucrata, Crossostephium chinense, and various Artemisia and Salvia species [1] [2]. These plants have been used in traditional medicine systems worldwide, particularly in Chinese, European, and South American herbal traditions. The compound can be extracted from plant materials or produced through tissue culture techniques, though increasing attention has been paid to developing efficient synthetic approaches to ensure sufficient supply for comprehensive pharmacological studies and drug development efforts [3].

Traditional Medicinal Uses and Sources

Plants containing this compound have been employed in traditional medicine systems for centuries, with documented use dating back to Greek physician Dioscorides in the first century AD [4]. This compound-rich plants have been particularly valued for their wound healing properties, as documented in Viking traditions and Scandinavian folk medicine where Plantago major (containing this compound) was known as "groblad" or "healing leaves" [4]. The Vikings used these leaves specifically for wound treatment, while in traditional Chinese medicine, Saussurea involucrata has been employed for various therapeutic purposes [1].

The ethnomedicinal applications of this compound-containing plants span multiple cultures and geographical regions, with historical records indicating use in skin disorders, infectious diseases, respiratory and digestive ailments, and inflammatory conditions [4]. In traditional European medicine, these plants were prepared as poultices, juices, or salves for external application to wounds, burns, insect stings, and cutaneous inflammation. Internal uses included treatment of respiratory complaints, digestive issues, and as a general tonic [4]. The widespread traditional use of this compound-containing plants across diverse cultures suggests a fundamental pharmacological activity that modern science has begun to validate through mechanistic studies.

Table: Traditional Medicinal Uses of this compound-Containing Plants

Medicinal Use Plant Source Traditional Preparation Geographical Region
Wound Healing Plantago major Fresh leaf poultice or juice Scandinavia, Europe
Skin Inflammation Artemisia species Leaf compresses or extracts Asia, Europe
Respiratory Ailments Various Asteraceae Herbal decoctions Multiple regions
Infectious Diseases Salvia species Leaf extracts or infusions Asia, Americas
Digestive Issues Crossostephium chinense Herbal preparations Asia

Comprehensive Pharmacological Activities

Anticancer Mechanisms and Signaling Pathways

This compound demonstrates potent anticancer activity through multiple mechanisms affecting various hallmarks of cancer. Research has revealed that this compound modulates several key signaling pathways dysregulated in cancer cells, including PI3K/AKT/mTOR, JAK/STAT, MAPK/ERK, and NF-κB cascades [5]. In hepatocellular carcinoma (HepG2) cells, this compound induces apoptosis through mitochondrial dysfunction characterized by decreased Bcl-2/Bax ratio, disruption of mitochondrial membrane potential, and increased cytochrome C release and caspase-3 activation [6]. This pro-apoptotic effect is mediated through excessive ROS generation and inhibition of the PI3K/Akt signaling pathway [6].

In various cancer models, this compound demonstrates anti-proliferative effects by inducing cell cycle arrest at different phases. In gastric cancer cells, this compound treatment causes G1/S phase arrest, while in osteosarcoma models, it induces G2/M arrest [1] [7]. The compound also exhibits anti-metastatic properties by inhibiting cell migration, invasion, and capillary-like structure formation in a dose-dependent manner [1]. Recent research has identified FABP4 as a direct molecular target of this compound in osteosarcoma, through which it modulates lipid metabolism and subsequently inhibits the PI3K/AKT pathway [7]. This disruption of lipid metabolism represents a novel mechanism of action, reducing intracellular free fatty acids and fatty acid synthase activity, thereby compromising cancer cell energy homeostasis and membrane synthesis essential for rapid proliferation.

Table: Anticancer Effects of this compound Across Different Cancer Types

Cancer Type Experimental Model Key Findings Proposed Mechanisms
Hepatocellular Carcinoma HepG2 cells Dose-dependent apoptosis Mitochondrial dysfunction, ROS generation, PI3K/Akt inhibition [6]
Osteosarcoma MG63, 143B cells; xenograft models Inhibition of proliferation, migration, invasion Direct FABP4 targeting, lipid metabolism disruption, PI3K/AKT inhibition [7]
Glioblastoma SHG44 cells Enhanced temozolomide activity ROS generation, AMPK activation, mTOR inhibition [1]
Renal Cell Carcinoma Caki-1, 786-0 cells; xenograft mice Enhanced sunitinib sensitivity Stat3 pathway inhibition, downregulation of anti-apoptotic genes [1]
Gastric Cancer Multiple cell lines Growth inhibition, G1/S arrest Cell cycle arrest, apoptosis induction [1]
Neuroprotective Activities

This compound demonstrates significant neuroprotective potential through multiple mechanisms, particularly as a positive allosteric modulator of GABAA receptors, with research showing strong binding affinity to these receptors (IC50 = 0.73-1.78 μM) [3]. This activity contributes to its established anticonvulsant properties in animal models [2]. The compound effectively traverses the blood-brain barrier, enabling central nervous system activity following peripheral administration [1]. Recent studies have elucidated this compound's ability to protect against cerebral ischemia-reperfusion injury by suppressing NLRP3-mediated pyroptosis, indicating its potential in stroke management [8].

The neuroprotective mechanisms of this compound involve modulation of critical signaling pathways implicated in neuronal survival and death. Research indicates that this compound inhibits glutamate release from cortical synaptosomes in rats through suppression of presynaptic voltage-dependent Ca2+ entry and protein kinase A pathway [1]. Additionally, this compound and related flavonoids demonstrate modulatory effects on JAK/STAT, NF-κB/NLRP3, AMPK/pGSK3β, and Aβ/BACE1 pathways, all of which play crucial roles in neuroinflammation and neurodegenerative processes [8]. These multi-target actions position this compound as a promising candidate for intervention in various neurological disorders, including epilepsy, ischemic stroke, and potentially neurodegenerative diseases like Alzheimer's and Parkinson's.

G cluster_neuro Neuroprotective Pathways This compound This compound Glutamate Glutamate This compound->Glutamate Release Inhibition NLRP3 NLRP3 This compound->NLRP3 Inflammasome Suppression JAK_STAT JAK_STAT This compound->JAK_STAT Pathway Modulation NF_kB NF_kB This compound->NF_kB Pathway Inhibition AB_BACE1 AB_BACE1 This compound->AB_BACE1 Amyloid Pathway Modulation GABA GABA This compound->GABA Positive Allosteric Modulation Neuroprotection Neuroprotection Glutamate->Neuroprotection Anti_inflammatory Anti_inflammatory NLRP3->Anti_inflammatory JAK_STAT->Anti_inflammatory NF_kB->Anti_inflammatory Anti_apoptotic Anti_apoptotic AB_BACE1->Anti_apoptotic subcluster subcluster cluster_effects cluster_effects Anticonvulsant Anticonvulsant Anti_inflammatory->Neuroprotection Anti_apoptotic->Neuroprotection GABA->Anticonvulsant

This compound's multi-target mechanisms for neuroprotection involve key signaling pathways.

Additional Pharmacological Activities

Beyond anticancer and neuroprotective effects, this compound exhibits a broad spectrum of other pharmacological activities. The compound demonstrates significant anti-inflammatory effects by markedly reducing LPS/IFN-γ-induced NO production in RAW 264.7 macrophages [1]. This compound also shows antioxidant potential through free radical scavenging activity and inhibition of microsomal lipid peroxidation in vitro [1]. In bone health, this compound has demonstrated anti-osteoporotic activity by preventing ovariectomy-induced bone loss in mice and inhibiting osteoclast activity in RAW 264.7 cells while stimulating alkaline phosphatase activity in MC3T3E1 osteoblast cells [1] [9].

This compound also possesses antifungal properties and interesting hormonal effects, including estrogen-like activity that may contribute to its antiosteoporotic effects [1]. The compound exhibits antiplatelet activity reported to be 100-fold more potent than theophylline in inhibiting platelet aggregation [1]. Additionally, this compound has shown metabolic regulatory functions, including uncoupling of oxidative phosphorylation in rat liver mitochondria and releasing iron from ferritin [1]. This diverse pharmacological profile underscores this compound's potential as a multi-target therapeutic agent worthy of further investigation.

Experimental Methodologies and Protocols

Assessment of Anticancer Activity

Standardized protocols for evaluating this compound's anticancer efficacy encompass a range of in vitro and in vivo assays. For cell viability assessment, the Cell Counting Kit-8 (CCK-8) assay is widely employed, where cells are seeded at 2×10⁴ cells/well in 96-well plates, treated with this compound concentrations (typically 0-60 μM) for 24-72 hours, followed by CCK-8 reagent addition and absorbance measurement at 450 nm [7]. Long-term proliferative capacity is evaluated through colony formation assays, where 500 cells/well are plated in 6-well plates and cultured for two weeks with this compound treatment (0-30 μM), with medium replenishment every three days, followed by fixation, crystal violet staining, and manual counting of colonies containing >50 cells [7].

Apoptosis detection typically employs flow cytometry with Annexin V/PI staining, while cell cycle analysis involves PI staining of fixed, permeabilized cells followed by flow cytometric analysis. Migration and invasion assays commonly use Transwell chambers (8 μm pore size), with 5×10⁴ serum-starved cells placed in the upper chamber and chemoattractant medium in the lower chamber; for invasion assessment, membranes are pre-coated with Matrigel to mimic extracellular matrix [7]. For in vivo evaluation, xenograft models are established by subcutaneously injecting cancer cells into immunodeficient mice, followed by this compound treatment (often at 20 mg/kg daily) and monitoring of tumor growth, with subsequent analysis of proliferation markers (e.g., Ki67) and pathway modulation in excised tumors [1] [7].

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_mechanistic Mechanistic Studies Apoptosis Apoptosis CellCycle CellCycle Apoptosis->CellCycle Migration Migration CellCycle->Migration Invasion Invasion Migration->Invasion Colony Colony Invasion->Colony Xenograft Xenograft Colony->Xenograft Toxicity Toxicity Biomarkers Biomarkers Toxicity->Biomarkers WB WB Biomarkers->WB PCR PCR Sequencing Sequencing PCR->Sequencing Docking Docking Sequencing->Docking Viability Viability Viability->Apoptosis Xenograft->Toxicity WB->PCR

Experimental workflow for comprehensive evaluation of this compound's anticancer activity.

Analysis of Signaling Pathways and Molecular Targets

Elucidation of this compound's molecular mechanisms involves comprehensive analysis of affected signaling pathways and identification of direct molecular targets. Western blotting is routinely employed to examine protein expression and phosphorylation status of pathway components, with specific antibodies targeting key molecules in the PI3K/AKT, MAPK/ERK, JAK/STAT, and NF-κB pathways [7]. For identification of direct targets, RNA sequencing provides an unbiased approach to identify regulated pathways and potential target genes, as demonstrated in osteosarcoma where sequencing revealed lipid metabolism as a significantly altered pathway and FABP4 as a potential target [7]. Molecular docking studies further investigate potential interactions between this compound and identified targets, with recent studies demonstrating this compound's strong binding affinity to HDAC1 (-7.8 kcal/mol) and FABP4 [7] [10].

Advanced techniques including molecular dynamics simulations validate binding stability and interaction strength, with parameters such as root mean square deviation (RMSD), interaction energy, and binding free energy calculations providing quantitative measures of this compound-target interactions [10]. For metabolic studies, lipid metabolism assays measure intracellular free fatty acid content, fatty acid synthase activity, and fatty acid oxidation rates [7]. Rescue experiments through overexpression of putative target genes (e.g., FABP4) or pathway activation (e.g., using PI3K activators like Recilisib) provide crucial evidence for establishing causal relationships between target engagement and observed phenotypic effects [7].

Analytical and Synthetic Chemistry

Analytical Methods and Metabolic Stability

Various analytical methods have been developed for the detection and quantification of this compound in plant materials and biological samples, though specific methodological details were limited in the available literature. The development of robust analytical techniques is essential for pharmacokinetic studies and quality control of this compound-containing preparations [1]. Recent research has addressed the metabolic stability of this compound through synthesis of deuterium-labeled analogs, specifically replacing the C6-OCH3 group with C6-OCD3 to investigate potential metabolic improvements [3]. Studies indicate that this compound undergoes metabolic O-demethylation at the C6 position by pig caecal microflora, yielding scutellarein as the primary metabolite [3].

Deuterium incorporation represents a promising strategy to enhance the metabolic stability of this compound, potentially increasing its half-life and overall exposure. Comparative studies of this compound and its deuterated counterpart in human liver microsome models demonstrate the utility of this approach for improving pharmacokinetic properties [3]. The deuterium substitution at metabolic soft spots follows the same principle employed in the FDA-approved deuterated drug deutetrabenazine, which showed markedly increased half-life and area under the curve (AUC) in plasma compared to its non-deuterated counterpart [3]. These findings support further investigation of deuterated this compound analogs as new chemical entities with potential enhanced therapeutic profiles.

Synthetic Approaches and Challenges

The total synthesis of this compound presents significant challenges due to the need for selective introduction of hydroxyl and methoxy groups at specific positions on the flavone backbone. Early synthetic approaches suffered from low feasibility and poor overall yields, with one nine-step method achieving only 1.1% overall yield [3]. Semisynthetic strategies using naturally occurring scutellarein as a starting material improved conciseness but faced limitations in large-scale production due to difficulties in protecting the catechol moiety and non-selective protection issues that reduced overall yields to 6.3-10.7% [3].

Recent advances have developed more efficient synthetic schemes with improved regioselective control and better overall yields. One novel approach features a retrosynthetic strategy involving key intermediates created through selective MOM protection, regioselective iodination, Stille coupling, and Baeyer-Villiger oxidation [3]. This method enables gram-scale synthesis of this compound with improved overall yield and better feasibility for structural analog production. The same synthetic strategy has been successfully adapted for the preparation of deuterium-labeled this compound, replacing C6-OCH3 with C6-OCD3 to create new chemical entities for metabolic studies and potential therapeutic development [3]. These synthetic advances address critical supply limitations and enable more extensive structure-activity relationship studies and preclinical development of this compound and its analogs.

Conclusion and Future Perspectives

This compound represents a promising natural product with demonstrated efficacy across multiple disease models, particularly in oncology, neurology, and metabolic disorders. The compound's pleiotropic effects stem from its ability to modulate diverse cellular pathways, including PI3K/AKT, AMPK, JAK/STAT, and NF-κB signaling cascades [5]. Its favorable safety profile, evidenced by selective cytotoxicity against cancer cells with minimal effects on normal cells at therapeutic concentrations, further enhances its therapeutic potential [6]. Additionally, this compound's ability to enhance the efficacy of conventional chemotherapeutic agents and reverse multidrug resistance through inhibition of ABC transporters positions it as a valuable candidate for combination therapy approaches [9].

References

Comparison of Hispidulin Synthesis Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes and compares different synthetic approaches to hispidulin, highlighting the advantages of the novel scheme.

Synthetic Strategy Number of Steps Overall Yield Key Features & Limitations
Novel Scheme (2017) [1] Not explicitly stated (fewer than previous methods) Improved yield (specific value not provided) More feasible for large-scale preparation; same strategy can be used to synthesize deuterium-labeled this compound [1].
Shen et al. (Semisynthesis from Scutellarin) [1] 7 10.7% Concise but not feasible for large-scale synthesis due to failure of the key protection step at high temperatures [1].
Lin et al. [1] 7 7.1% Solved the scalability problem of Shen's method, but with a lower overall yield [1].
Zhang et al. [1] 4 6.3% Fewer steps, but yield was decreased due to nonselective MOM protection [1].
Kavvadias et al. [1] 9 1.1% The lowest overall yield reported, making it highly limited for practical application [1].

Novel Synthesis Workflow and Protocol

The novel synthesis pathway developed in the 2017 study is designed with concise steps and improved regioselectivity [1]. The retrosynthetic analysis suggests this compound can be derived from a key intermediate that possesses two different protecting groups, an acetyl, and hydroxy moieties [1].

G Start Compound 6 (Starting Material) Step1 Selective MOM Protection (Reacts C4- and C6-OH) Start->Step1 Step2 Regioselective Iodination (I2, CF3CO2Ag) Yield: 90% Step1->Step2 Note1 Avoids undesirable C3/C5 dibromination from using NBS Step1->Note1 Step3 Benzylation Step2->Step3 Step4 Claisen-Schmidt Condensation with 4-(benzyloxy)benzaldehyde Step3->Step4 Step5 Selective MOM Deprotection (HCl, controlled time) Step4->Step5 Step6 Oxidative Cyclization (I2, catalytic) Step5->Step6 Step7 Stille Reaction (Pd(PPh3)4, tributyl(1-ethoxyvinyl)tin) Step6->Step7 Note2 Excess I2 causes retro-aldol reaction Step6->Note2 Step8 Baeyer-Villiger Oxidation & Basic Hydrolysis Step7->Step8 End This compound Step8->End Note3 H2O2 or MCPBA failed for this oxidation Step8->Note3

Schematic of the novel this compound synthesis pathway with key reactions. [1]

Detailed Experimental Methodologies

1. Regioselective Iodination to Produce Compound 12 [1]

  • Procedure: Compound 11 is reacted with iodine (I₂) in the presence of the Lewis acid silver trifluoroacetate (CF₃CO₂Ag).
  • Key Parameter: The steric bulk of iodine leads to high regioselectivity at the less hindered position, avoiding the dibromination issue encountered with NBS.
  • Outcome: This step provides iodinated product 12 in 90% yield.

2. Conversion to Chalcone 15 [1]

  • Claisen-Schmidt Condensation: Compound 13 is condensed with 4-(benzyloxy)benzaldehyde.
  • Selective Deprotection: The resulting product undergoes deprotection of the MOM group using HCl.
  • Critical Control: The reaction time must be carefully controlled to deprotect only the desired MOM group without affecting the C4 position, yielding chalcone 15.

3. Oxidative Cyclization to Flavone 16 [1]

  • Reaction: Chalcone 15 undergoes oxidative cyclization using a catalytic amount of I₂.
  • Critical Parameter: Using an excess of I₂ must be avoided, as it promotes a retro-aldol reaction, reverting to the C4- and C6-deprotected form of compound 13.

Research Implications and Derivative Synthesis

This efficient synthesis scheme facilitates the production of new this compound-derived compounds. A significant application is the synthesis of a deuterium-labelled this compound derivative by replacing the C6-methoxy group (-OCH₃) with a deuterated methoxy group (-OCD₃) [1]. This approach is used to:

  • Investigate Metabolic Stability: The deuterated derivative was designed to resist metabolic O-demethylation by human liver microsomes, a primary degradation pathway [1].
  • Create New Chemical Entities: Such derivatives can be developed as potential improved drug candidates and may be eligible for a 505(b)(2) patent application [1].

References

hispidulin synthesis protocol improved yield

Author: Smolecule Technical Support Team. Date: February 2026

Improved Total Synthesis of Hispidulin

The table below summarizes a contemporary synthetic approach that improves upon earlier methods in both yield and practicality [1].

Synthetic Step Key Reaction/Process Notes on Improvement
1. Starting Material Commercially available compound 7 Avoids dependence on purified natural precursors, enhancing feasibility for large-scale synthesis [1].
2. Key Intermediate Formation Selective MOM protection & regioselective iodination Using I2/CF3CO2Ag provides high yield (90%) and selective C3 iodination, avoiding dibromination issues [1].
3. Chalcone Formation Claisen-Schmidt condensation & selective deprotection Condensation with 4-(benzyloxy)benzaldehyde, followed by controlled acid deprotection [1].
4. Flavone Cyclization Oxidative cyclization with catalytic I2 Forms the flavone core; excess I2 must be avoided to prevent retro-aldol reaction [1].
5. Final Steps Stille coupling, Baeyer-Villiger oxidation, hydrolysis, and debenzylation Successfully yields final this compound product [1].

This synthetic strategy provides a more feasible and reproducible route with an improved overall yield, making it highly suitable for preparing this compound and its derivatives on a larger scale [1].

Detailed Experimental Protocol

Here is a detailed methodology for the key steps in the improved synthesis of this compound, adapted from the literature [1].

  • Step 1: Selective Iodination to Compound 12

    • Procedure: Dissolve compound 11 ((4,6-bis(methoxymethoxy)-1,3-phenylene)dimethanol) in an appropriate anhydrous solvent (e.g., DCM). Add I2 and silver trifluoroacetate (CF3CO2Ag). Stir the reaction mixture at room temperature under an inert atmosphere, monitoring by TLC.
    • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
    • Purification: Purify the residue by flash column chromatography to obtain compound 12 as a pure solid in ~90% yield.
  • Step 2: Benzylation to Compound 13

    • Procedure: Dissolve compound 12 in a polar aprotic solvent like DMF. Add K2CO3 and benzyl bromide (BnBr). Heat the mixture to 50-60°C with stirring.
    • Work-up: After reaction completion, pour the mixture into ice-cold water. Extract the resulting precipitate with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na2SO4, filter, and concentrate.
    • Purification: Purify the crude product by recrystallization or column chromatography to yield compound 13.
  • Step 3: Claisen-Schmidt Condensation & Deprotection to Chalcone 15

    • Condensation: Dissolve compound 13 in ethanol. Add 4-(benzyloxy)benzaldehyde and a catalytic amount of base (e.g., NaOH). Stir the reaction mixture at room temperature.
    • Selective MOM Deprotection: After the condensation is complete, acidify the reaction mixture carefully with dilute HCl.
    • Critical Note: Strictly control the reaction time during acid deprotection to avoid full deprotection of the C4 MOM group.
    • Work-up & Purification: Isolate the precipitate and purify by chromatography to obtain the key chalcone intermediate, compound 15.
  • Step 4: Oxidative Cyclization to Flavone 16

    • Procedure: Dissolve chalcone 15 in DMSO. Add a catalytic amount of I2 (typically 5-10 mol%).
    • Critical Note: Using excess I2 can lead to an undesirable retro-aldol reaction, reverting to deprotected compound 13. Monitor the reaction closely by TLC.
    • Work-up & Purification: Upon completion, quench with sodium thiosulfate, extract with ethyl acetate, and purify the product by column chromatography to yield flavone compound 16.

Synthesis Workflow and Mechanism of Action

The following diagrams outline the core synthesis pathway and a key anticancer mechanism of this compound identified in recent studies.

G Start Commercial Starting Material MOM_Protect Selective MOM Protection Start->MOM_Protect Iodination Regioselective Iodination (I₂/AgOCOCF₃) MOM_Protect->Iodination Benzylation Benzylation (BnBr, K₂CO₃) Iodination->Benzylation Condensation Claisen-Schmidt Condensation Benzylation->Condensation Selective_Deprot Selective Acid Deprotection Condensation->Selective_Deprot Cyclization Oxidative Cyclization (Catalytic I₂) Selective_Deprot->Cyclization Final_Steps Stille Coupling, Baeyer-Villiger Oxidation, Hydrolysis, Debenzylation Cyclization->Final_Steps This compound This compound Final_Steps->this compound

G This compound This compound FABP4 Directly Targets FABP4 This compound->FABP4 Lipid_Metab Disruption of Lipid Metabolism FABP4->Lipid_Metab PI3K_Akt Inhibition of PI3K/AKT Pathway Lipid_Metab->PI3K_Akt Anticancer_Effects Anticancer Effects: Inhibited proliferation, migration, invasion, induced apoptosis PI3K_Akt->Anticancer_Effects

Application Note: Synthesis for Biomedical Research

The improved synthesis of this compound is crucial for supporting biomedical research, as recent studies reveal new molecular targets and mechanisms of action.

  • Exploring Deuterated Derivatives: The same synthetic strategy can be used to create deuterium-labeled this compound (e.g., by replacing the C6-OCH3 group with C6-OCD3). This approach can be used to investigate and potentially improve the metabolic stability of the compound, a key parameter in drug development [1].
  • Direct Targeting in Osteosarcoma: A 2025 study identified Fatty Acid Binding Protein 4 (FABP4) as a direct molecular target of this compound in osteosarcoma. This compound binding disrupts lipid metabolism and subsequently inhibits the PI3K/AKT signaling pathway, leading to robust anti-tumor activity both in vitro and in vivo [2].
  • Role in Other Cancers: The well-documented anticancer effects of this compound also involve other mechanisms, such as inducing Reactive Oxygen Species (ROS)-mediated apoptosis and activating the Endoplasmic Reticulum (ER) stress pathway in non-small cell lung cancer (NSCLC) and other malignancies [3] [4] [5].

Key Takeaways for Researchers

  • The improved total synthesis protocol provides a reliable and scalable route to obtain this compound for research, overcoming the limitations of low-yield extraction or semisynthesis from natural precursors [1].
  • Attention to specific reaction details is critical, particularly the controlled use of reagents during iodination and oxidative cyclization steps, to achieve high yields [1].
  • The synthesis platform enables further chemical exploration, including the creation of deuterated or other derivatives to optimize the pharmacological properties of this compound [1].
  • Recent mechanistic studies provide strong justification for these synthesis efforts, revealing specific protein targets and pathways through which this compound exerts its potent anticancer effects [2].

References

Hispidulin Application Notes & Protocols for Cell Culture

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a standardized framework for using hispidulin in cell culture, summarizing protocols from recent research on various cancer cell lines.

Compound Preparation and General Principles
  • Solubility and Stock Solution: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution. Common stock concentrations used in research range from 10 mM to 100 mM [1] [2].
  • Storage: Aliquot and store the stock solution at -20°C or -80°C to maintain stability.
  • Working Concentration: The final concentration of DMSO in the cell culture medium should ideally not exceed 0.1% (v/v). A vehicle control containing the same concentration of DMSO must be included in every experiment [1] [3].
  • General Treatment Principle: Studies consistently show that this compound inhibits cell viability and induces apoptosis in a dose-dependent and time-dependent manner across various cancer cell types [4] [1] [5].
Summary of this compound Treatment Protocols by Cell Line

The table below consolidates treatment parameters from key studies for easy reference.

Cell Line Cancer Type This compound Treatment Concentrations Treatment Duration Primary Assays and Key Findings
A2058 [4] [6] Melanoma 10, 30, 50 µM 24 hours MTT, Crystal Violet, Flow Cytometry (Apoptosis, Cell Cycle), Wound Healing, ROS Detection. Finding: Induced apoptosis, suppressed migration via AKT/ERK pathways.
NCI-H460 & A549 [1] [3] Non-Small Cell Lung Cancer (NSCLC) 4, 8, 15, 30, 60 µM 24, 48 hours MTT, Colony Formation, Hoechst Staining, Annexin V/PI, ROS Detection. Finding: Induced ROS-mediated ER stress and apoptosis.
MG63 & 143B [7] Osteosarcoma 0 - 60 µM 24, 48, 72 hours CCK-8, Colony Formation, Transwell (Migration/Invasion), Flow Cytometry (Apoptosis). Finding: Inhibited proliferation and metastasis by targeting FABP4.
Caki-2 & A498 [8] Renal Cell Carcinoma (RCC) Not explicitly stated in excerpts Not explicitly stated in excerpts CCK-8, Annexin V/PI, Transwell (Migration/Invasion). Finding: Suppressed growth/metastasis by modulating ceramide-S1P balance.
HepG2 [5] Hepatoblastoma Not explicitly stated in excerpts Not explicitly stated (time-dependent) MTT, Western Blot. Finding: Induced apoptosis via mitochondrial dysfunction and PI3K/Akt inhibition.
SMMC7721 & Huh7 [9] Hepatocellular Carcinoma (HCC) 10, 20 µmol/L Not explicitly stated in excerpts Western Blot, Xenograft Model. Finding: Induced ER stress-mediated apoptosis via AMPK pathway.
BMMs & RAW 264.7 [2] Osteoclastogenesis 1, 5, 10 µM 6 days (with RANKL/M-CSF) TRAP Staining, Bone Resorption Assay. Finding: Inhibited osteoclast formation and bone resorption.
Detailed Experimental Protocols

Here are detailed methodologies for key assays commonly used in this compound research.

3.1. Cell Viability and Proliferation Assays

  • MTT Assay Protocol [4] [6]:
    • Seed cells in a 24-well or 96-well plate at an optimal density (e.g., (2 \times 10^4) cells/well for a 24-well plate) and culture overnight.
    • Treat cells with a gradient of this compound concentrations.
    • After treatment, add MTT reagent ((0.5) mg/mL final concentration) and incubate for 4 hours at 37°C.
    • Carefully remove the supernatant and dissolve the formed formazan crystals in DMSO.
    • Measure the absorbance at a wavelength of 550 nm using a microplate reader.
  • Colony Formation Assay [1] [7]:
    • Seed a low density of cells (e.g., (500-1000) cells/well) in a 6-well plate.
    • After cell attachment, treat with this compound for a specified period (e.g., 12 hours [1]).
    • Replace the medium with fresh drug-free medium and continue culture for 8-14 days, refreshing the medium every few days.
    • Fix colonies with 4% paraformaldehyde or methanol, and stain with 0.1% crystal violet.
    • Count colonies containing >50 cells.

3.2. Apoptosis Analysis via Flow Cytometry

  • Annexin V/Propidium Iodide (PI) Staining [4] [1] [8]:
    • Seed and treat cells in a culture flask or plate.
    • Harvest the cells (both supernatant and adherent cells) and wash with PBS.
    • Resuspend approximately (1-5 \times 10^5) cells in 100-195 µL of Annexin V binding buffer.
    • Add Annexin V-FITC and PI (e.g., 5 µL each) and incubate for 15 minutes at room temperature in the dark.
    • Add more binding buffer and analyze the cells immediately using a flow cytometer. Early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

3.3. Cell Migration and Invasion Assays

  • Transwell (Boyden Chamber) Assay [8] [7]:
    • For invasion assay, pre-coat the upper chamber membrane with Matrigel (simulating extracellular matrix). For migration, use an uncoated membrane.
    • Starve cells in serum-free medium for 24 hours.
    • Harvest and seed (5 \times 10^4) cells in serum-free medium into the upper chamber.
    • Add medium with 10-20% FBS to the lower chamber as a chemoattractant.
    • Incubate for 24 hours.
    • Remove non-migrated/invaded cells from the upper chamber with a cotton swab.
    • Fix cells that have migrated to the lower side with 4% formaldehyde and stain with crystal violet or hematoxylin.
    • Count cells in five random fields under a microscope (200x magnification).

3.4. Intracellular Reactive Oxygen Species (ROS) Detection

  • DCFH-DA Probe Protocol [4] [1]:
    • Seed and treat cells with this compound in a 6-well plate. Include controls and inhibitors if needed (e.g., N-acetylcysteine, NAC).
    • After treatment, incubate cells with 5-10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.
    • Wash the cells twice with PBS to remove excess probe.
    • Analyze the fluorescence intensity immediately using a flow cytometer or a fluorescence microscope.
Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects through multiple interconnected signaling pathways. The diagram below integrates the primary mechanisms reported across studies.

G cluster_upstream This compound Upstream Actions This compound This compound Direct_Targets Direct_Targets This compound->Direct_Targets ROS_Generation ROS_Generation This compound->ROS_Generation ROS ROS ER_Stress ER_Stress ROS->ER_Stress Induces [1] [3] Mitochondrial_Apoptosis Mitochondrial_Apoptosis ROS->Mitochondrial_Apoptosis Triggers [5] Apoptosis Apoptosis Migration_Metastasis Migration_Metastasis Proliferation_Survival Proliferation_Survival Metabolic_Reprogramming Metabolic_Reprogramming PI3K_Akt_Pathway PI3K_Akt_Pathway PI3K_Akt_Pathway->Migration_Metastasis Inhibits [7] PI3K_Akt_Pathway->Proliferation_Survival Inhibits [4] [5] ERK_Pathway ERK_Pathway ERK_Pathway->Proliferation_Survival Inhibits [4] AMPK_mTOR_Pathway AMPK_mTOR_Pathway ER_Stress->AMPK_mTOR_Pathway Activates [9] ER_Stress->Mitochondrial_Apoptosis CHOP Activation [9] AMPK_mTOR_Pathway->Proliferation_Survival Inhibits [9] Mitochondrial_Apoptosis->Apoptosis Cytochrome C Release    Caspase Activation [4] [5] FABP4_Lipid_Metabolism FABP4_Lipid_Metabolism FABP4_Lipid_Metabolism->Metabolic_Reprogramming Disrupts [7] FABP4_Lipid_Metabolism->PI3K_Akt_Pathway Inhibits [7] SphK1_Ceramide_S1P SphK1_Ceramide_S1P SphK1_Ceramide_S1P->Migration_Metastasis Inhibits [8] SphK1_Ceramide_S1P->Mitochondrial_Apoptosis Ceramide/S1P ↑ [8] MMPs MMPs MMPs->Migration_Metastasis Downregulates (e.g., MMP-2) [4] Direct_Targets->FABP4_Lipid_Metabolism Binds FABP4 [7] Direct_Targets->SphK1_Ceramide_S1P Inhibits SphK1 Activity [8] ROS_Generation->ROS

Critical Controls and Validation Experiments

To ensure the specificity of this compound's effects, include these critical controls:

  • Viability on Normal Cells: Assess this compound's effect on non-cancerous cell lines (e.g., human primary keratinocytes NHEK [4] or normal osteoblasts hFOB 1.19 [7]) to evaluate selective toxicity.
  • Mechanism Inhibition: Use pharmacological inhibitors to confirm the involvement of specific pathways.
    • ROS Inhibitor: N-acetylcysteine (NAC) or Glutathione (GSH) can be used to pre-treat cells (e.g., 5 mM for 1 hour [1]) to reverse this compound-induced apoptosis [1] [5].
    • ER Stress Inhibitor: Tauroursodeoxycholic acid (TUDCA) (e.g., 2.5 mM [1] [3]) can abrogate ER stress-mediated apoptosis.
    • AMPK Inhibitor: Compound C can be used to confirm the role of the AMPK pathway [9].
  • Genetic Validation: Use siRNA or shRNA to knock down key proteins (e.g., CHOP [9], Sphk1 [8], FABP4 [7]) to validate their necessity in the mechanism.

Key Takeaways for Researchers

  • Start with a Range: For a new cell line, begin with a broad concentration range (e.g., 0-60 µM) across 24-72 hours to establish a dose-response curve.
  • Validate the Mechanism: The observed effects are often ROS-dependent. Including an ROS scavenger like NAC is crucial to confirm the primary mechanism of action.
  • Check Selectivity: Always include a relevant normal cell control to assess this compound's therapeutic window.

I hope these consolidated application notes and protocols provide a robust foundation for your research on this compound. Should you require further details on a specific assay or cell line, please feel free to ask.


References

Comprehensive Application Notes: Hispidulin Dosing in Animal Models for Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hispidulin and Its Research Relevance

This compound (4′,5,7-trihydroxy-6-methoxyflavone, C₁₆H₁₂O₆, molecular weight: 300.26 g/mol) is a naturally occurring flavonoid compound found in various medicinal plants, including those from the Asteraceae and Lamiaceae families [1]. This flavone has attracted significant scientific interest due to its diverse pharmacological properties, including anti-cancer, anti-inflammatory, anti-oxidant, and metabolic modulation activities [1] [2]. In recent years, comprehensive in vivo studies have elucidated this compound's potential therapeutic applications across various disease models, providing a robust foundation for its consideration in preclinical drug development pipelines.

The compound's favorable pharmacokinetic properties and manageable toxicity profile observed in preliminary studies make it a promising candidate for further investigation [3]. Researchers engaged in drug discovery from natural products require comprehensive dosing data and experimental protocols to facilitate translational studies. These application notes consolidate the most current in vivo dosing data and methodological approaches for this compound research, providing scientists with standardized protocols for evaluating its therapeutic potential across multiple disease models.

Comprehensive Dosing Parameters Across Disease Models

Systematic investigation of this compound across various animal models has established effective dosing ranges for different pathological conditions. The compiled data from recent studies provide guidance for researchers designing preclinical efficacy studies.

Table 1: this compound Dosing in Animal Disease Models

Disease Model Dose Range Administration Route Treatment Duration Key Findings Reference
Acute Kidney Injury 50 mg/kg/day Intraperitoneal Single dose Attenuated renal dysfunction, reduced inflammation and oxidative stress [4]
Cardiac Hypertrophy 20 mg/kg/day Intraperitoneal 4 weeks Inhibited cardiac hypertrophy, improved mitochondrial function [2]
Diabetes 20 mg/kg/day Oral gavage 6 weeks Improved glycemic control, enhanced insulin secretion [5]
Osteosarcoma 20-40 mg/kg/day Intraperitoneal 4 weeks Suppressed tumor growth, inhibited FABP4/PI3K/AKT pathway [6]
Allergic Asthma 25-100 mg/kg Not specified 14 days Reduced inflammatory cells and Th2 cytokines in BAL fluid [7]

The dosing data demonstrate that This compound exhibits efficacy across a range of 20-50 mg/kg/day, with administration routes primarily including intraperitoneal injection and oral gavage. Treatment durations in these studies varied from acute single-dose administration to chronic treatment over several weeks, reflecting adaptability to different disease pathophysiology requirements. The consistency in effective dosing across diverse models suggests predictable in vivo pharmacokinetics and a potentially wide therapeutic window [2] [4] [6].

Detailed Experimental Protocols for In Vivo Studies

Acute Kidney Injury Model Protocol

The protective effects of this compound against septic acute kidney injury have been demonstrated in a mouse model induced by lipopolysaccharide (LPS) endotoxin [4].

  • Animal Model: Male C57BL/6 mice (8-12 weeks old)
  • Induction Method: LPS (10 mg/kg) administered via intraperitoneal injection
  • Treatment Protocol: this compound (50 mg/kg) dissolved in appropriate vehicle and administered intraperitoneally
  • Key Assessments:
    • Renal function: Serum creatinine and blood urea nitrogen (BUN) levels measured 24 hours post-LPS administration
    • Histological analysis: Kidney tissues processed for H&E and PAS staining, evaluated for tubular injury score
    • Inflammatory markers: Serum TNF-α and IL-6 levels measured by ELISA
    • Oxidative stress: Lipid and DNA oxidation products assessed by immunohistochemistry
    • Neutrophil infiltration: Ly6B.2-positive cells quantified in kidney tissues

This model demonstrates this compound's anti-inflammatory and antioxidant properties through significant reduction in renal dysfunction markers and histological damage [4].

Cardiac Hypertrophy Model Protocol

The efficacy of this compound in pressure overload-induced cardiac hypertrophy has been evaluated in a mouse model [2].

  • Animal Model: Male C57BL/6J mice (8-10 weeks old, 24-26g)
  • Surgical Procedure: Descending aortic banding (AB) surgery to induce pressure overload
  • Treatment Protocol: this compound (20 mg/kg/day) or vehicle control administered intraperitoneally from one day before surgery until endpoint (1-4 weeks postsurgery)
  • Assessment Methods:
    • Echocardiography: Cardiac function assessed using VisualSonics Vevo 2100 system with 30-MHz transducer
    • Mitochondrial function: Electron transport chain subunits expression, ATP production, oxygen consumption rates (OCR)
    • Mitochondrial morphology: Transmission electron microscopy of heart tissues
    • Oxidative stress: ROS levels measured in cardiac tissues
    • Molecular analysis: RNA sequencing and Western blotting of Sirt1 and related pathways

This protocol demonstrates this compound's cardioprotective effects through improvement of mitochondrial function and reduction of oxidative stress [2].

Osteosarcoma Xenograft Model Protocol

The anti-tumor efficacy of this compound has been investigated in osteosarcoma xenograft models [6].

  • Animal Model: Immunodeficient mice implanted with human OS cells (MG63 and 143B lines)
  • Dosing Protocol: this compound (20-40 mg/kg/day) administered via intraperitoneal injection
  • Treatment Duration: 4 weeks minimum
  • Tumor Monitoring:
    • Tumor volume measured regularly using calipers
    • Tumor growth curves generated throughout study period
  • Endpoint Analyses:
    • Immunohistochemistry: Ki67 and FABP4 expression levels in tumor tissues
    • Molecular analysis: PI3K/AKT pathway activity and lipid metabolism markers
    • Toxicity assessment: Body weight monitoring and histological examination of major organs

This model reveals this compound's anti-neoplastic activity through direct targeting of FABP4 and disruption of lipid metabolism in osteosarcoma cells [6].

Molecular Mechanisms and Signaling Pathways

Key Signaling Pathways Modulated by this compound

Diagram: Molecular Targets and Signaling Pathways of this compound

G cluster_pathways Affected Pathways cluster_outcomes Biological Outcomes This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibits FABP4 FABP4 This compound->FABP4 Directly binds Sirt1 Sirt1 This compound->Sirt1 Activates PPARγ PPARγ This compound->PPARγ Activates PDE PDE This compound->PDE Inhibits Epigenetic Epigenetic HDAC1->Epigenetic Metabolic Metabolic FABP4->Metabolic AntiCancer AntiCancer FABP4->AntiCancer Disrupts lipid metabolism Sirt1->Metabolic CardioProtection CardioProtection Sirt1->CardioProtection Improves mitochondrial function PPARγ->Metabolic PDE->Metabolic GlucoseHomeostasis GlucoseHomeostasis PDE->GlucoseHomeostasis Increases cAMP Apoptosis Apoptosis Metabolic->CardioProtection Metabolic->GlucoseHomeostasis Epigenetic->AntiCancer Inflammation Inflammation AntiInflammation AntiInflammation Inflammation->AntiInflammation

This compound exerts its therapeutic effects through multi-target actions on various molecular pathways. In cancer models, this compound directly targets Fatty Acid Binding Protein 4 (FABP4), disrupting lipid metabolism and inhibiting the PI3K/AKT signaling pathway [6]. Additionally, it demonstrates potent inhibition of HDAC1 with superior binding stability compared to vorinostat, suggesting epigenetic modulation as a key mechanism [3]. In metabolic and cardiac diseases, this compound activates Sirt1 and PPARγ, leading to improved mitochondrial function and energy metabolism [2]. Furthermore, this compound inhibits phosphodiesterase (PDE), resulting in intracellular cAMP accumulation and subsequent potentiation of GLP-1 secretion, which contributes to its anti-diabetic effects [5].

Pathway-Specific Mechanisms of Action

Diagram: this compound's Mechanism in Cancer Models

G cluster_cancer Cancer Mechanism (Osteosarcoma) This compound This compound FABP4_Binding Direct FABP4 binding This compound->FABP4_Binding Lipid_Metabolism Disrupted lipid metabolism FABP4_Binding->Lipid_Metabolism PI3K_AKT PI3K/AKT inhibition Lipid_Metabolism->PI3K_AKT Apoptosis_Induction Apoptosis induction PI3K_AKT->Apoptosis_Induction Cell_Cycle_Arrest Cell cycle arrest (G2/M) PI3K_AKT->Cell_Cycle_Arrest Tumor_Growth Tumor growth inhibition Apoptosis_Induction->Tumor_Growth Cell_Cycle_Arrest->Tumor_Growth

The anti-cancer activity of this compound involves direct binding to FABP4, resulting in disruption of lipid metabolism and subsequent inhibition of the PI3K/AKT pathway [6]. This leads to reduced intracellular free fatty acids, inhibition of fatty acid synthase activity, and ultimately suppression of tumor growth through induction of apoptosis and cell cycle arrest. In acute myeloid leukemia, this compound potently inhibits HDAC1 with binding affinity superior to the FDA-approved drug vorinostat, suggesting its potential as an epigenetic therapeutic agent [3].

Diagram: this compound's Cardioprotective and Metabolic Mechanisms

G This compound This compound Sirt1_Activation Sirt1 activation This compound->Sirt1_Activation PPARγ_Activation PPARγ activation This compound->PPARγ_Activation PDE_Inhibition PDE inhibition This compound->PDE_Inhibition Mitochondrial_Improvement Mitochondrial function improvement Sirt1_Activation->Mitochondrial_Improvement AMPK_Activation AMPK activation PPARγ_Activation->AMPK_Activation GLP1_Secretion Enhanced GLP-1 secretion PDE_Inhibition->GLP1_Secretion AMPK_Activation->Mitochondrial_Improvement Cardio_Protection Cardioprotection Mitochondrial_Improvement->Cardio_Protection Insulin_Secretion Improved insulin secretion GLP1_Secretion->Insulin_Secretion Metabolic_Improvement Metabolic improvement Insulin_Secretion->Metabolic_Improvement

In cardiovascular and metabolic diseases, this compound activates Sirt1 and PPARγ, leading to improved mitochondrial function through enhanced electron transport chain activity, increased ATP production, and reduced oxidative stress [2]. Additionally, this compound inhibits phosphodiesterase (PDE), resulting in increased intracellular cAMP levels and activation of protein kinase A (PKA), which stimulates GLP-1 secretion from intestinal L-cells [5]. This mechanism contributes to improved glucose homeostasis through enhanced insulin secretion and preservation of β-cell mass.

Research Applications and Translational Implications

The accumulating evidence from in vivo studies positions this compound as a promising candidate for several therapeutic applications. In oncology, this compound demonstrates potent anti-tumor activity against diverse cancer types, including osteosarcoma, non-small cell lung cancer, and acute myeloid leukemia [3] [8] [6]. The compound's ability to target multiple oncogenic pathways simultaneously—including epigenetic regulation, metabolic reprogramming, and apoptotic activation—makes it particularly attractive for overcoming drug resistance. Furthermore, this compound enhances the efficacy of conventional chemotherapeutic agents by inhibiting drug efflux transporters, suggesting potential application in combination therapies [1].

In metabolic disease research, this compound presents a novel dual-action approach by simultaneously stimulating GLP-1 secretion and suppressing hepatic glucose production [5]. This unique mechanism offers advantages over existing therapies by potentially reducing side effects associated with direct GLP-1 receptor agonists or DPP-IV inhibitors. For cardiovascular research, this compound's ability to improve mitochondrial function and reduce oxidative stress provides a multifaceted approach to managing cardiac hypertrophy and preventing progression to heart failure [2]. The compound's anti-inflammatory and antioxidant properties also show promise for treating inflammatory conditions such as allergic asthma and septic organ damage [7] [4].

Conclusion and Future Perspectives

Current evidence from in vivo studies supports the therapeutic potential of this compound across a spectrum of diseases. The consistent efficacy observed at doses of 20-50 mg/kg/day across different disease models suggests a favorable pharmacokinetic profile and potentially wide therapeutic window. The well-documented multi-target mechanisms of this compound provide scientific rationale for its development as either a standalone therapeutic or an adjunct to existing treatment regimens.

Future research should focus on comprehensive ADMET studies to fully characterize this compound's pharmacokinetic properties, including bioavailability, metabolism, tissue distribution, and elimination pathways. Dose-range finding studies and chronic toxicity assessments would provide critical data for translational development. Additionally, exploration of novel formulation strategies to enhance solubility and bioavailability could further improve this compound's therapeutic potential. The established dosing protocols and experimental methodologies outlined in these application notes provide a solid foundation for advancing this compound through the preclinical development pipeline.

References

Comprehensive Application Notes and Protocols: Hispidulin-Mediated PI3K/AKT Pathway Inhibition in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hispidulin and its Relevance in Cancer Research

This compound (4',5,7-trihydroxy-6-methoxyflavone) is a naturally occurring flavonoid compound primarily found in plants of the Asteraceae and Lamiaceae families, with a molecular formula of C16H12O6 and molecular mass of 300.26 g/mol [1] [2]. This polyphenolic compound has attracted significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antifungal, antiplatelet, anticonvulsant, and anti-osteoporotic activities [2] [3]. Most notably, this compound has demonstrated promising anti-cancer potential across various cancer types through pleiotropic mechanisms, with particular emphasis on its ability to modulate key oncogenic signaling pathways, especially the PI3K/AKT signaling axis [4] [5] [2].

The PI3K/AKT pathway represents one of the most frequently dysregulated signaling cascades in human cancers, playing a central role in regulating cell survival, proliferation, metabolism, and apoptosis resistance [5]. This compound's ability to target this pathway at multiple levels, while simultaneously affecting complementary oncogenic processes, positions it as a valuable candidate for cancer drug development. Moreover, this compound exhibits a favorable toxicity profile, demonstrating selective cytotoxicity toward cancer cells with minimal effects on normal cells, which enhances its therapeutic potential [4] [2]. This document provides comprehensive application notes and experimental protocols for investigating this compound-mediated PI3K/AKT pathway inhibition in cancer models, incorporating both in vitro and in vivo approaches to facilitate standardized research in this emerging field.

Molecular Mechanisms of Action: Multi-Targeted Pathway Inhibition

Direct Targeting of FABP4 and Lipid Metabolism Reprogramming

Recent research has elucidated that this compound exerts robust anti-tumor activity in osteosarcoma by directly targeting Fatty Acid Binding Protein 4 (FABP4), a key intracellular lipid chaperone [4] [5]. Through comprehensive RNA sequencing and molecular docking studies, this compound was identified to bind directly to FABP4, thereby modulating lipid metabolism and subsequently inhibiting the PI3K/AKT pathway [4]. This interaction results in significant reduction of intracellular free fatty acids and fatty acid synthase (FASN) activity, effectively disrupting the metabolic reprogramming that sustains tumor growth and survival [5]. Crucially, FABP4 overexpression has been shown to abrogate this compound's anti-tumor effects, confirming FABP4 as a primary direct target of this compound in osteosarcoma models [4]. This mechanism represents a novel approach to cancer therapy by targeting cancer-specific metabolic dependencies.

Additional Molecular Targets and Signaling Pathways

Beyond the FABP4-PI3K/AKT axis, this compound demonstrates multi-targeted activity across various cancer types through several complementary mechanisms:

  • ER Stress Induction: In non-small cell lung cancer (NSCLC) cells, this compound promotes apoptosis through increased generation of reactive oxygen species (ROS) and activation of the endoplasmic reticulum (ER) stress pathway [6]. This effect was reversed upon pretreatment with the ER stress inhibitor tauroursodeoxycholic acid, confirming the mechanistic specificity [6].

  • HDAC1 Inhibition: In acute myeloid leukemia (AML), this compound exhibits superior binding affinity (-7.8 kcal/mol) to Histone Deacetylase 1 (HDAC1) compared to the FDA-approved drug vorinostat (-6.51 kcal/mol), as demonstrated through molecular docking studies and molecular dynamics simulations [7]. This strong interaction results in epigenetic modulation with potential implications for PI3K/AKT pathway regulation.

  • SphK1 Ceramide-S1P Rheostat Modulation: In renal cell carcinoma, this compound suppresses tumor growth and metastasis by inhibiting sphingosine kinase 1 (SphK1) activity, thereby increasing the ceramide/S1P ratio and promoting apoptosis [8]. This effect occurs without significant changes in SphK1 mRNA or protein expression, indicating direct enzymatic inhibition [8].

  • PPARγ Activation: In hepatocellular carcinoma, this compound inhibits proliferation and metastasis through AMPK and ERK signaling-mediated activation of PPARγ, demonstrating the compound's ability to modulate nuclear receptor pathways [2].

The following diagram illustrates the key molecular pathways through which this compound exerts its anti-cancer effects:

G cluster_targets Direct Molecular Targets cluster_effects Cellular Effects cluster_pathways Signaling Pathways This compound This compound FABP4 FABP4 This compound->FABP4 HDAC1 HDAC1 This compound->HDAC1 SphK1 SphK1 This compound->SphK1 Lipid_Metabolism Lipid_Metabolism FABP4->Lipid_Metabolism Epigenetic_Mod Epigenetic_Mod HDAC1->Epigenetic_Mod Ceramide_S1P Ceramide_S1P SphK1->Ceramide_S1P PI3K_AKT PI3K_AKT Lipid_Metabolism->PI3K_AKT ER_Stress ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Cell_Growth Cell_Growth Epigenetic_Mod->Cell_Growth Ceramide_S1P->Apoptosis PI3K_AKT->Apoptosis PI3K_AKT->Cell_Growth Metastasis Metastasis PI3K_AKT->Metastasis

Quantitative Anti-Cancer Activity Data

Efficacy Across Cancer Types

This compound demonstrates potent anti-cancer effects across a broad spectrum of cancer types, with efficacy observed in both in vitro and in vivo models. The compound consistently inhibits cancer cell proliferation, induces apoptosis, and suppresses metastatic potential through the mechanisms detailed in previous sections. The following table summarizes this compound's anti-cancer activity across various cancer types based on experimental evidence:

Table 1: Anti-Cancer Efficacy of this compound Across Different Cancer Types

Cancer Type Experimental Model Key Mechanisms Effective Concentration References
Osteosarcoma MG63, 143B cell lines; mouse xenograft FABP4 targeting, lipid metabolism disruption, PI3K/AKT inhibition 0-60 μM (in vitro) [4] [5]
Non-small cell lung cancer NCI-H460, A549 cell lines; mouse xenograft ROS-mediated ER stress activation, caspase-3/PARP cleavage Dose-dependent (in vitro and in vivo) [6]
Acute myeloid leukemia Computational models, in silico screening HDAC1 inhibition, superior binding to vorinostat Molecular docking: -7.8 kcal/mol [7]
Renal cell carcinoma Caki-2, A498 cell lines; in vivo metastasis model SphK1 inhibition, ceramide/S1P rheostat modulation Dose-dependent (in vitro and in vivo) [8]
Hepatocellular carcinoma HepG2 cell lines Mitochondria-mediated apoptosis, cell cycle arrest, ROS production Selective cytotoxicity [2]
Diabetic retinopathy (angiogenesis) High glucose-induced HRECs Downregulation of p-ERK, p-Akt, VEGFA; reduction of TNF-α Significant at tested concentrations [9]
Combination Therapy Enhancement

This compound demonstrates synergistic potential when combined with conventional chemotherapeutic agents, enhancing their efficacy while potentially overcoming resistance mechanisms. The compound's ability to modulate multiple signaling pathways and drug efflux mechanisms makes it particularly valuable in combination regimens. The table below outlines this compound's combination effects with various anti-cancer drugs:

Table 2: this compound Combination Therapy with Conventional Chemotherapeutic Agents

Chemotherapeutic Drug Cancer Type Observed Combination Effect Proposed Mechanism References
Gemcitabine Pancreatic cancer Enhanced anti-proliferative effects Increased chemosensitivity [2] [3]
5-Fluorouracil Colorectal cancer Synergistic growth inhibition Modulation of drug resistance pathways [2] [3]
Sunitinib Renal cell carcinoma Improved efficacy Potential multi-targeting approach [2]
Temozolomide Glioblastoma Enhanced therapeutic response Complementary pathway inhibition [2] [3]
TRAIL Various cancers Sensitization to TRAIL-induced apoptosis Upregulation of death receptors [2] [3]

Experimental Protocols and Methodologies

In Vitro Anti-Cancer Activity Assessment

Standardized protocols for evaluating this compound's anti-cancer effects in vitro are essential for generating reproducible and comparable data across research laboratories. The following section details established methodologies for assessing cell viability, proliferation, migration, and apoptosis in cancer cell lines treated with this compound.

  • Cell Viability Assessment (CCK-8 Assay)

    • Procedure: Seed 2 × 10⁴ cells per well in 96-well plates and allow attachment overnight. Prepare this compound stock solution (10 mM in DMSO) and treat cells with concentration gradients (0-60 μM) for 24, 48, or 72 hours. Add CCK-8 reagent (10 μL per well) and incubate for 1-2 hours at 37°C. Measure absorbance at 450 nm using a microplate reader. Include DMSO vehicle controls and blank wells without cells for background subtraction [4] [5].
    • Data Analysis: Calculate percentage viability relative to untreated controls. Generate dose-response curves and determine IC₅₀ values using appropriate statistical software. Perform experiments in triplicate with at least three biological replicates.
  • Clonogenic Survival Assay

    • Procedure: Plate 500 cells per well in 6-well plates and treat with this compound (0-30 μM) for two weeks, refreshing medium containing this compound every three days. Fix colonies with 4% paraformaldehyde and stain with 0.1% crystal violet. Count colonies containing >50 cells manually or using automated colony counting software [4] [5].
    • Data Analysis: Calculate plating efficiency and survival fraction normalized to untreated controls. This assay evaluates long-term proliferative capacity and reproductive cell death after this compound exposure.
  • Migration and Invasion Assays (Transwell)

    • Migration Protocol: Serum-starve cells for 24 hours, then seed 5 × 10⁴ cells in serum-free medium into upper Transwell chambers (8 μm pore size). Fill lower chamber with medium containing 10% FBS as chemoattractant. Incubate for 24 hours, remove non-migrated cells from upper surface, fix migrated cells on lower membrane with 4% formaldehyde, and stain with 0.1% crystal violet. Count cells in five random fields under 200× magnification [4] [5].
    • Invasion Protocol: Pre-coat Transwell membranes with Matrigel (BD Biosciences) and follow migration protocol. The Matrigel matrix mimics physiological extracellular barrier to assess invasive potential.
    • Data Analysis: Express migration and invasion as percentage of control or as absolute cell numbers per field.
  • Apoptosis Analysis (Flow Cytometry)

    • Procedure: Harvest 5 × 10⁵ cells/mL after this compound treatment and stain with Annexin V-FITC and propidium iodide using commercial apoptosis detection kits. Analyze using flow cytometry within 1 hour of staining. Include unstained controls and single-stained controls for compensation [6] [8].
    • Data Analysis: Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations. Compare to untreated controls to determine fold-increase in apoptosis.
Molecular Mechanism Elucidation

Understanding this compound's mechanism of action requires comprehensive molecular approaches to identify direct targets and downstream signaling consequences. The following protocols outline key methodologies for investigating this compound-PI3K/AKT pathway interactions and related mechanisms.

  • RNA Sequencing and Pathway Analysis

    • Procedure: Extract total RNA from this compound-treated and control cells using TRIzol reagent. Assess RNA quality (RIN >8.0) and prepare sequencing libraries using standard protocols. Perform sequencing on appropriate platform (Illumina recommended). Process raw data through quality control, alignment, differential expression analysis, and pathway enrichment analysis [5].
    • Data Analysis: Identify significantly differentially expressed genes (fold-change >2, adjusted p-value <0.05). Conduct Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to identify affected biological processes and signaling pathways, particularly focusing on PI3K/AKT signaling and lipid metabolism pathways.
  • Molecular Docking for Target Identification

    • Procedure: Obtain 3D structure of this compound from PubChem or prepare using chemical structure drawing software. Retrieve protein structures (FABP4, HDAC1, etc.) from RCSB PDB database. Prepare proteins by removing water molecules and adding hydrogens using appropriate software (AutoDock Tools, PyMol). Perform docking simulations using AutoDock Vina or similar software with defined binding sites [7] [5].
    • Data Analysis: Analyze binding poses, interaction types (hydrogen bonds, hydrophobic interactions), and binding energies. Compare with known inhibitors or substrates to validate docking results. Perform molecular dynamics simulations for binding stability assessment.
  • Western Blot Analysis of Signaling Pathways

    • Procedure: Extract proteins from this compound-treated cells using RIPA buffer with protease and phosphatase inhibitors. Separate proteins by SDS-PAGE and transfer to PVDF membranes. Block with 5% BSA or non-fat milk and incubate with primary antibodies against p-AKT (Ser473), total AKT, p-PI3K, FABP4, and loading control (β-actin/GAPDH) overnight at 4°C. Incubate with appropriate HRP-conjugated secondary antibodies and develop using ECL reagent [4] [6] [5].
    • Data Analysis: Quantify band intensities using ImageJ or similar software. Normalize phospho-protein levels to total proteins and compare to untreated controls. Perform experiments in triplicate with statistical analysis.
  • Lipid Metabolism Assays

    • Intracellular Free Fatty Acid Measurement: Use commercial free fatty acid quantification kits according to manufacturer's instructions. Normalize values to protein content [5].
    • Fatty Acid Synthase (FASN) Activity: Measure FASN activity using NADPH consumption rate monitored at 340 nm or commercial activity assay kits [5].
    • Ceramide and S1P Analysis: Quantify using commercial ELISA kits according to manufacturers' protocols [8].

The following workflow diagram illustrates the comprehensive experimental approach for evaluating this compound's anti-cancer mechanisms:

G cluster_invitro In Vitro Assessment cluster_mechanism Mechanism Elucidation cluster_invivo In Vivo Validation cluster_output Data Integration Start Experimental Workflow This compound Mechanism Analysis Viability Viability Start->Viability Colony Colony Viability->Colony Migration Migration Colony->Migration Apoptosis Apoptosis Migration->Apoptosis RNAseq RNAseq Apoptosis->RNAseq Docking Docking RNAseq->Docking Western Western Docking->Western Lipid Lipid Western->Lipid Xenograft Xenograft Lipid->Xenograft Toxicity Toxicity Xenograft->Toxicity IHC IHC Toxicity->IHC Integration Integration IHC->Integration Conclusion Conclusion Integration->Conclusion

In Vivo Efficacy Evaluation

Animal models provide critical preclinical data on this compound's therapeutic potential, pharmacokinetics, and safety profile. The following protocols outline standardized approaches for evaluating this compound efficacy in vivo.

  • Mouse Xenograft Tumor Models

    • Procedure: Subcutaneously inject 5-10 × 10⁶ cancer cells (e.g., MG63 for osteosarcoma, NCI-H460 for NSCLC) into flanks of immunodeficient mice (BALB/c nude or similar). Allow tumors to establish (~100 mm³) then randomize animals into treatment groups (n=6-8). Administer this compound via intraperitoneal injection or oral gavage at predetermined doses (e.g., 20-50 mg/kg/day) for 2-4 weeks. Monitor tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume using formula: V = (length × width²)/2. Include vehicle control and positive control groups [4] [6].
    • Data Analysis: Compare tumor growth curves between groups using two-way ANOVA. Calculate tumor growth inhibition (TGI) percentage: TGI = [(ΔTcontrol - ΔTtreatment)/ΔTcontrol] × 100.
  • Metastasis Models

    • Procedure: For experimental metastasis assays, inject cancer cells (1-5 × 10⁵) intravenously via tail vein. For spontaneous metastasis, use orthotopic implantation or resection of primary tumors after growth. Treat with this compound as described above. Monitor animals for signs of distress and sacrifice at predetermined endpoints [8].
    • Data Analysis: Quantify metastatic nodules on lung surfaces macroscopically or through histological examination of H&E-stained sections. Compare metastasis incidence and burden between groups.
  • Immunohistochemical Analysis

    • Procedure: Fix tumor tissues in 4% paraformaldehyde, embed in paraffin, and section at 4-5 μm thickness. Perform antigen retrieval and incubate with primary antibodies against Ki-67 (proliferation), FABP4 (target engagement), cleaved caspase-3 (apoptosis), and p-AKT (pathway inhibition). Develop using appropriate detection systems and counterstain with hematoxylin [4] [5].
    • Data Analysis: Score staining intensity and percentage of positive cells in multiple fields per sample. Use standardized scoring systems (H-score, Allred score) by blinded observers.

Therapeutic Potential and Research Applications

Clinical Translation and Combination Strategies

The multi-targeted nature of this compound's anti-cancer activity, particularly its potent inhibition of the PI3K/AKT pathway through both direct and indirect mechanisms, positions it as a promising candidate for further drug development. Several features make this compound particularly attractive for clinical translation:

  • Favorable Toxicity Profile: this compound demonstrates selective cytotoxicity toward cancer cells with minimal effects on normal cells, as evidenced by its low toxicity toward normal osteoblasts (hFOB 1.19) even at concentrations that effectively kill osteosarcoma cells [4] [5]. This therapeutic window is crucial for reducing side effects associated with conventional chemotherapy.

  • Synergistic Potential: this compound enhances the efficacy of several conventional chemotherapeutic agents, including gemcitabine, 5-fluorouracil, sunitinib, and temozolomide [2] [3]. This synergistic activity can potentially lower required doses of toxic chemotherapeutics while maintaining or enhancing anti-tumor efficacy.

  • Resistance Modulation: this compound's ability to target multiple pathways simultaneously may help overcome the drug resistance commonly encountered with single-target agents, particularly in the context of PI3K/AKT pathway inhibitors where feedback mechanisms often limit therapeutic efficacy [7] [2].

  • Metabolic Targeting: this compound's unique mechanism of targeting FABP4 and disrupting lipid metabolism represents a novel approach to cancer therapy that addresses the metabolic dependencies of cancer cells, potentially effective against tumors reliant on lipid metabolic reprogramming [4] [5].

Current Research Gaps and Future Directions

Despite promising preclinical data, several research gaps need addressing to advance this compound toward clinical application:

  • Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) studies are needed to fully characterize this compound's pharmacokinetic properties, including bioavailability, half-life, and metabolic fate [1] [2]. Although this compound has demonstrated blood-brain barrier penetration in other contexts, its tissue distribution in oncology models requires systematic evaluation [1].

  • Formulation Optimization: Development of optimized drug delivery systems could enhance this compound's therapeutic potential. Nanoparticle formulations, liposomal encapsulation, or prodrug strategies may improve solubility, stability, and tumor-specific delivery [2].

  • Biomarker Identification: Validation of predictive biomarkers for this compound response, such as FABP4 expression levels or PI3K/AKT pathway activation status, would facilitate patient stratification in future clinical trials [4] [5].

  • Advanced Combination Screening: Systematic evaluation of this compound combinations with targeted therapies, particularly other pathway-specific inhibitors, could reveal synergistic interactions with potential to address compensatory resistance mechanisms [2] [3].

Conclusion

This compound represents a promising multi-targeted natural product with demonstrated efficacy against various cancer types through potent inhibition of the PI3K/AKT pathway and related oncogenic signaling cascades. Its direct targeting of FABP4 to disrupt lipid metabolism represents a novel mechanism of action that addresses cancer-specific metabolic dependencies. The comprehensive application notes and standardized protocols provided in this document support reproducible investigation of this compound's anti-cancer mechanisms and therapeutic potential. As research progresses, this compound may emerge as either a stand-alone therapeutic or a combination therapy enhancer in clinical oncology, particularly for cancers characterized by PI3K/AKT pathway dysregulation and lipid metabolic reprogramming. Future efforts should focus on addressing current research gaps, particularly in pharmacokinetic optimization and biomarker identification, to facilitate the translation of this promising natural compound from bench to bedside.

References

Comprehensive Application Notes and Protocols: Hispidulin Combination Therapy with Chemotherapeutic Drugs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cancer remains a leading cause of mortality worldwide, with conventional chemotherapy often limited by dose-limiting toxicities, drug resistance, and narrow therapeutic indices. Combination therapy using natural bioactive compounds with standard chemotherapeutic agents has emerged as a promising strategy to overcome these limitations. Hispidulin (4′,5,7-trihydroxy-6-methoxyflavone), a naturally occurring flavone found in medicinal plants such as Saussurea involucrata (snow lotus) and various Artemisia and Salvia species, has demonstrated significant anticancer potential through multiple mechanisms. This document provides comprehensive application notes and experimental protocols for researchers investigating this compound in combination with established chemotherapeutic drugs, with the goal of enhancing therapeutic efficacy while reducing adverse effects [1] [2].

This compound exhibits a favorable safety profile and multitargeted activity against various signaling pathways implicated in oncogenesis and treatment resistance. Numerous in vitro and in vivo studies have demonstrated that this compound not only exerts direct antineoplastic effects but also synergistically enhances the efficacy of conventional chemotherapy while potentially mitigating toxic side effects. The compound's ability to modulate key cellular processes—including apoptosis, cell cycle progression, angiogenesis, and metastasis—makes it an attractive candidate for combination therapy development [3] [4].

Mechanisms of Action and Molecular Targets

Primary Anticancer Mechanisms of this compound

This compound exerts its anticancer effects through multiple molecular pathways that contribute to its efficacy as both a monotherapy and a combination therapy agent:

  • Apoptosis Induction: this compound activates both intrinsic and extrinsic apoptotic pathways through upregulation of pro-apoptotic proteins (Bax, Bak, Bim) and downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1). This is achieved through AMPK pathway activation and reactive oxygen species (ROS) generation, leading to mitochondrial membrane permeabilization and caspase activation [4] [2].

  • Cell Cycle Arrest: The compound induces G1/S phase arrest by modulating the expression of key cell cycle regulators, including upregulation of p21/WAF1 and p16, and downregulation of cyclin D1 and cyclin E. This effect is independent of p53 pathway, suggesting potential activity in p53-mutated cancers [1] [4].

  • Metastasis Inhibition: this compound suppresses epithelial-mesenchymal transition (EMT) by upregulating epithelial markers (E-cadherin, occludin) and downregulating mesenchymal markers (vimentin, N-cadherin, fibronectin). This occurs through inhibition of TGF-β1-induced Smad2/3 signaling pathway, reducing cell migration and invasion potential [5].

  • Angiogenesis Suppression: this compound inhibits tumor angiogenesis by downregulating VEGF expression and modulating VEGFA signaling, potentially through interference with the PI3K/Akt and ERK1/2 pathways [6] [4].

Synergistic Mechanisms with Chemotherapeutic Agents

The combination of this compound with conventional chemotherapeutic drugs enhances efficacy through several synergistic mechanisms:

Table 1: Molecular Targets and Synergistic Mechanisms of this compound in Combination Therapy

Molecular Target Effect of this compound Impact on Chemotherapy
ABC Transporters (BCRP, P-gp) Inhibition of drug efflux pumps Increased intracellular chemotherapeutic drug accumulation; reversal of multidrug resistance [2]
AMPK Signaling Activation of AMPK pathway Enhanced apoptosis; metabolic reprogramming of cancer cells; potentiation of multiple chemotherapeutics [4] [2]
STAT3 Signaling Inhibition of JAK2/STAT3 pathway Sensitization to sunitinib; enhanced cell cycle arrest and apoptosis [2]
HDAC1 Inhibition of histone deacetylase Epigenetic modulation; potential alternative to vorinostat in AML [7]
P-gp Expression Downregulation via HIF-1α/P-gp axis Enhanced sensitivity to gemcitabine and 5-fluorouracil [2]
ROS Generation Acceleration of ROS production Enhanced temozolomide efficacy in glioblastoma [2]

Specific Drug Combinations and Experimental Evidence

Established Combinations with Quantitative Data

Extensive preclinical studies have investigated this compound in combination with various chemotherapeutic agents across different cancer types. The following combinations have demonstrated significant synergistic effects in both in vitro and in vivo models:

Table 2: Experimentally Validated this compound Combination Therapies

Chemotherapeutic Drug Cancer Type Experimental Model Key Findings Proposed Mechanism
Gemcitabine or 5-Fluorouracil Gallbladder Cancer (GBC) GBC-SD cells Enhanced chemosensitivity; significant reduction in IC50 values Downregulation of P-gp through blocking HIF-1α signaling [2]
Sunitinib Renal Cell Carcinoma Caki-1 and 786-0 cells; xenograft mice model Enhanced G0/G1 arrest and apoptosis; significant tumor growth inhibition Inhibition of Stat3 activity and downregulation of apoptosis-related genes [2]
Temozolomide Glioblastoma Human GBM cell line SHG44 Enhanced anti-tumor activity; increased apoptosis Acceleration of ROS generation and activation of AMPK signaling pathway [2]
TRAIL Renal Carcinoma, Prostate Cancer, Ovarian Cancer Caki, ACHN, A498, DU145, SKOV3 cells Sensitized resistant cells to TRAIL-induced apoptosis; tumor growth inhibition CaMKKβ/AMPK/USP51 axis-mediated Bim stabilization; Mcl-1 downregulation via AMPK/mTOR [2]
Mitoxantrone Hepatoma HepG2 cells overexpressing BCRP Increased intracellular mitoxantrone accumulation; IC50 of 20 μM for BCRP inhibition Specific inhibition of BCRP-mediated drug efflux [2]
Doxorubicin (potential) Various Cancers Based on TOP2 inhibition profile Theoretical synergy with TOP2 poisons Possible modulation of topoisomerase II activity; reduced drug resistance [8]

Experimental Protocols

In Vitro Combination Studies
4.1.1 Cell Viability and Synergy Assay

Purpose: To evaluate the combined effect of this compound and chemotherapeutic drugs on cancer cell viability and determine synergy.

Materials:

  • Cancer cell lines of interest (e.g., HepG2, MCF-7, Caki-1)
  • This compound stock solution (10 mM in DMSO)
  • Chemotherapeutic drug stock solutions
  • Cell culture media and supplements
  • 96-well tissue culture plates
  • MTS reagent or alternative viability assay kit

Procedure:

  • Seed cells in 96-well plates at optimized density (e.g., 2-5 × 10³ cells/well) and incubate for 24 hours.
  • Prepare serial dilutions of this compound and chemotherapeutic drugs alone and in combination at fixed ratios.
  • Treat cells with single agents or combinations for 24-72 hours.
  • Add MTS reagent (20 μL/well) and incubate for 1-4 hours at 37°C.
  • Measure absorbance at 490 nm using a microplate reader.
  • Calculate combination indices (CI) using Chou-Talalay method with CompuSyn software:
    • CI < 0.9 indicates synergy
    • CI = 0.9-1.1 indicates additive effect
    • CI > 1.1 indicates antagonism

Notes: Include appropriate controls (vehicle, untreated, etc.). Ensure this compound concentration ranges from 1-100 μM based on cell type sensitivity [1] [4] [2].

4.1.2 Apoptosis Analysis by Flow Cytometry

Purpose: To quantify apoptotic cell death induced by this compound and chemotherapeutic drug combinations.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit
  • Binding buffer
  • Flow cytometry tubes
  • Flow cytometer

Procedure:

  • Treat cells with this compound, chemotherapeutic drug, or combination for 24-48 hours.
  • Harvest cells (including floating cells) and wash with cold PBS.
  • Resuspend 1-5 × 10⁵ cells in 100 μL binding buffer.
  • Add 5 μL Annexin V-FITC and 5 μL PI, incubate for 15 minutes in dark.
  • Add 400 μL binding buffer and analyze by flow cytometry within 1 hour.
  • Analyze populations:
    • Viable cells: Annexin V⁻/PI⁻
    • Early apoptotic: Annexin V⁺/PI⁻
    • Late apoptotic: Annexin V⁺/PI⁺
    • Necrotic: Annexin V⁻/PI⁺

Notes: Use appropriate positive controls (e.g., staurosporine). Analyze data using FlowJo software [4] [2].

4.1.3 Western Blot Analysis of Signaling Pathways

Purpose: To examine molecular mechanisms underlying combination therapy effects.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels and electrophoresis system
  • PVDF membranes
  • ECL detection reagent
  • Primary antibodies (p-ERK, p-Akt, VEGFA, cleaved caspase-3, etc.)
  • HRP-conjugated secondary antibodies

Procedure:

  • Treat cells with this compound, chemotherapeutic drug, or combination for 24 hours.
  • Lyse cells in RIPA buffer, incubate on ice for 30 minutes, centrifuge at 14,000 × g for 15 minutes.
  • Determine protein concentration using BCA assay.
  • Separate 20-40 μg protein by SDS-PAGE and transfer to PVDF membrane.
  • Block membrane with 5% non-fat dry milk for 1 hour.
  • Incubate with primary antibodies overnight at 4°C.
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect signals using ECL reagent and visualize with chemiluminescence imaging system.

Notes: Include β-actin or GAPDH as loading controls. Optimize antibody concentrations empirically [1] [5].

In Vivo Efficacy Studies
4.2.1 Xenograft Tumor Model Protocol

Purpose: To evaluate in vivo efficacy of this compound and chemotherapeutic drug combinations.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude, 6-8 weeks old)
  • Cancer cells for xenograft establishment
  • This compound (suspended in vehicle: 0.5% methylcellulose/0.1% Tween-80)
  • Chemotherapeutic drugs (appropriate vehicle based on solubility)
  • Calipers for tumor measurement
  • Institutional Animal Care and Use Committee (IACUC) approval

Procedure:

  • Subcutaneously inject 5-10 × 10⁶ cancer cells into flanks of mice.
  • Randomize mice into treatment groups when tumors reach 100-150 mm³:
    • Vehicle control
    • This compound alone (10-50 mg/kg, oral gavage)
    • Chemotherapeutic drug alone (at suboptimal dose)
    • Combination therapy
  • Administer treatments according to schedule (e.g., daily for this compound, intermittent for chemotherapy).
  • Measure tumor dimensions and body weight 2-3 times weekly.
  • Calculate tumor volume: V = (length × width²)/2.
  • Terminate study when control tumors reach ethical endpoint size.
  • Process tumors for immunohistochemical analysis (cleaved caspase-3, Ki-67, CD31).

Notes: Perform histopathological examination of major organs to assess toxicity [2].

Computational Insights and HDAC1 Inhibition

Recent computational studies have identified this compound as a potential HDAC1 inhibitor with implications for acute myeloid leukemia (AML) therapy. Molecular docking studies demonstrated that this compound exhibits a notable binding affinity of -7.8 kcal/mol against HDAC1, superior to vorinostat (-6.51 kcal/mol), an FDA-approved HDAC inhibitor [7].

Molecular dynamics simulations revealed:

  • Average RMSD: 0.784 nm for this compound vs. 0.868 nm for vorinostat
  • Interaction energy: -208.42 kJ/mol for this compound vs. -202.04 kJ/mol for vorinostat
  • Total binding free energy: -28.32 ± 3.23 kcal/mol for this compound vs. -28.39 ± 4.81 kcal/mol for vorinostat

These computational findings suggest that this compound exhibits superior binding stability and interaction strength with HDAC1 compared to vorinostat, positioning it as a promising candidate for epigenetic therapy in AML, particularly in vorinostat-resistant cases [7].

G Computational Screening Workflow for HDAC1 Inhibitors Start Start HDAC1 Inhibition Study CompoundScreening Screen Anti-leukemic Phytochemicals Start->CompoundScreening ADMET ADMET Screening (33 compounds identified) CompoundScreening->ADMET ToxicityScreen Toxicity Screening (6 lead candidates) ADMET->ToxicityScreen Docking Molecular Docking (this compound: -7.8 kcal/mol) ToxicityScreen->Docking MD Molecular Dynamics Simulation Docking->MD Analysis Binding Analysis (RMSD, IE, MM-PBSA) MD->Analysis Result This compound as Potential HDAC1 Inhibitor Analysis->Result

Formulation Strategies and Nano-Formulations

The limited aqueous solubility and rapid metabolism of this compound present challenges for its clinical application. Advanced formulation strategies, particularly nano-formulations, offer promising approaches to overcome these limitations:

  • Nano-Formulation Advantages: Enhanced solubility, improved stability, prolonged circulation half-life, passive tumor targeting via EPR effect, and potential for co-delivery with chemotherapeutic drugs [9].

  • Co-delivery Systems: Simultaneous delivery of this compound and chemotherapeutic agents using nanocarriers such as:

    • Liposomal systems for enhanced permeability and retention
    • Polymeric nanoparticles (PLGA, chitosan-based) for controlled release
    • Micellar systems for improved solubility and bioavailability
    • Dendrimers for precise drug loading and release [9]
  • Characterization Parameters:

    • Particle size and zeta potential (dynamic light scattering)
    • Drug loading capacity and encapsulation efficiency
    • In vitro release profile under physiological conditions
    • Stability in biological fluids
    • Cellular uptake efficiency (flow cytometry, confocal microscopy)

G Nano-Formulation Development Workflow for Combination Therapy StartF Start Formulation Development NanoType Select Nano-carrier (Liposomes, Polymeric NPs, Micelles) StartF->NanoType CoLoad Co-loading of this compound and Chemotherapeutic Drug NanoType->CoLoad Optimize Optimize Formulation Parameters CoLoad->Optimize Characterize Characterize Physicochemical Properties Optimize->Characterize Evaluate Evaluate In Vitro/In Vivo Performance Characterize->Evaluate FinalForm Optimized Nano-formulation for Combination Therapy Evaluate->FinalForm

Conclusion and Future Directions

This compound represents a promising candidate for combination therapy with conventional chemotherapeutic drugs, offering the potential to enhance efficacy while reducing side effects and overcoming drug resistance. The compound's multitargeted mechanism of action, including modulation of ABC transporters, AMPK signaling, STAT3 pathway, and HDAC1 inhibition, provides a strong scientific rationale for its synergistic effects with various chemotherapeutic agents.

Critical research priorities for advancing this compound combination therapy include:

  • Comprehensive toxicological profiling and pharmacokinetic optimization
  • Development of standardized combination protocols across different cancer types
  • Exploration of this compound's effects on cancer stem cells
  • Investigation of triple combination therapies with immunotherapeutic agents
  • Advanced formulation development for improved bioavailability and targeted delivery

The translational potential of this compound combination therapy is substantial, particularly for cancers with limited treatment options or established resistance patterns. Following the experimental protocols outlined in this document will facilitate standardized investigation and validation of this compound-based combination therapies across different research settings.

References

Hispidulin as an Inducer of Apoptosis: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hispidulin (4',5,7-trihydroxy-6-methoxyflavone) is a naturally occurring flavonoid found in various medicinal plants. Growing preclinical evidence has established its potent anti-cancer effects across a range of malignancies, including osteosarcoma, renal carcinoma, and hepatocellular carcinoma, by triggering programmed cell death (apoptosis) [1] [2] [3]. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a compelling candidate for therapeutic development [2]. These application notes consolidate the most current methodologies and mechanistic insights for researchers aiming to study the pro-apoptotic effects of this compound, providing standardized protocols and key analytical readouts.

Core Apoptotic Mechanisms of Action

This compound induces apoptosis via several interconnected signaling pathways. The table below summarizes the primary mechanisms identified in recent studies.

Table 1: Key Apoptotic Mechanisms of this compound

Mechanism Key Molecular Events Experimental Model Citation
Targeting FABP4 & Lipid Metabolism Directly binds FABP4; disrupts lipid metabolism; inhibits PI3K/AKT pathway; reduces intracellular free fatty acids and FASN activity. Human osteosarcoma cells (MG63, 143B); Xenograft models. [1] [4]
AMPK/USP51/Bim Stabilization Activates CaMKKβ/AMPK pathway; upregulates deubiquitinase USP51; stabilizes Bim protein by reducing its polyubiquitination. Human renal (Caki, A498) and prostate (DU145) carcinoma cells. [2]
Modulation of Sphingolipid Rheostat Inhibits SphK1 activity; increases ceramide/S1P ratio; induces mitochondrial apoptosis. Renal cell carcinoma cells (Caki-2, A498); Xenograft models. [3]
Sensitization to TRAIL Synergizes with TRAIL to enhance apoptosis; induces Bim expression and Bax activation; promotes loss of mitochondrial membrane potential. Various human carcinoma cell lines; Xenograft models. [2]

The following diagram illustrates the two major, interconnected apoptotic signaling pathways triggered by this compound, as detailed in the table above.

G cluster_0 Pathway 1: Metabolic Disruption cluster_1 Pathway 2: Apoptotic Protein Stabilization Start This compound FABP4 Directly Targets FABP4 Start->FABP4 CAMKK Activates CaMKKβ Start->CAMKK Lipid Disrupts Lipid Metabolism FABP4->Lipid PI3K Inhibits PI3K/AKT Pathway Lipid->PI3K ProSurvival Suppresses Pro-Survival Signals PI3K->ProSurvival Bax Activates Bax ProSurvival->Bax Potential Crosstalk Apoptosis Induces Mitochondrial Apoptosis ProSurvival->Apoptosis Synergizes AMPK Activates AMPK CAMKK->AMPK USP51 Upregulates USP51 AMPK->USP51 BimStable Stabilizes Bim Protein USP51->BimStable BimStable->Bax Bax->Apoptosis

Quantitative Data on Apoptosis Induction

The efficacy of this compound in inducing apoptosis has been quantified through various assays. The following table presents key quantitative findings from recent literature to aid in experimental design and result benchmarking.

Table 2: Quantitative Summary of this compound-Induced Apoptosis

Cell Line / Model This compound Concentration Treatment Duration Key Apoptotic Readout Experimental Result Citation
Osteosarcoma (MG63, 143B) 0-60 µM 24-72 h Cell Viability (CCK-8) Potent inhibition of proliferation; IC₅₀ values in the low micromolar range. [1]
Renal Carcinoma (Caki) 30-50 µM 24 h Sub-G1 Population (Flow Cytometry) ~30-40% apoptosis in combination with TRAIL. [2]
Renal Carcinoma (Caki) 50 µM 1 h Mitochondrial Membrane Potential (MMP) Significant loss of MMP within 1 hour. [2]
Renal Cell Carcinoma (Caki-2, A498) 40 µM 24 h Apoptosis Rate (Annexin V/PI) Significant increase in early and late apoptotic cells. [3]
Renal Carcinoma (Caki) Xenograft 20 mg/kg (i.p.) 3 weeks Tumor Growth & TUNEL Staining Marked reduction in tumor volume and increased apoptosis in vivo. [2]

Detailed Experimental Protocols

Protocol: Assessing Apoptosis via Flow Cytometry (Annexin V/PI Staining)

This protocol is adapted from studies on renal cell carcinoma cells [2] [3] and is a standard method for quantifying early and late apoptosis.

Workflow Overview:

G Step1 1. Seed and Treat Cells Step2 2. Harvest and Wash Cells Step1->Step2 Step3 3. Stain with Annexin V/PI Step2->Step3 Step4 4. Flow Cytometry Analysis Step3->Step4 Step5 5. Data Analysis Step4->Step5

Detailed Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., Caki-2, A498) in 6-well plates at a density of 5 × 10⁵ cells per well and allow to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 20-60 µM) dissolved in DMSO for 24 hours. Include a vehicle control (DMSO only).
  • Cell Harvesting: After treatment, collect both the culture supernatant (containing detached cells) and the adherent cells. Use trypsin without EDTA to harvest adherent cells. Pool all cells and wash twice with cold PBS.
  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex the cells and incubate for 15 minutes in the dark at room temperature.
  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells using a flow cytometer within 1 hour. Measure FITC fluorescence at 518 nm and PI fluorescence at 617 nm.
  • Data Interpretation: The population is categorized as follows:
    • Viable cells: Annexin V⁻/PI⁻
    • Early apoptotic cells: Annexin V⁺/PI⁻
    • Late apoptotic cells: Annexin V⁺/PI⁺
    • Necrotic cells: Annexin V⁻/PI⁺
Protocol: Analysis of Mitochondrial Apoptosis Parameters

This protocol covers key steps for investigating the intrinsic mitochondrial pathway of apoptosis, as triggered by this compound [2].

A. Measurement of Mitochondrial Membrane Potential (MMP)

  • Principle: Use the fluorescent dye JC-1, which aggregates in healthy mitochondria (red fluorescence) and remains as monomers in depolarized mitochondria (green fluorescence).
  • Procedure: After this compound treatment, incubate cells with 10 µg/mL JC-1 for 20 minutes at 37°C. Wash with PBS and analyze fluorescence immediately. Use a fluorescence plate reader or flow cytometer.
  • Data Analysis: Calculate the ratio of red (590 nm) to green (530 nm) fluorescence. A decrease in the red/green ratio indicates a loss of MMP, a hallmark of early apoptosis.

B. Detection of Cytochrome c Release

  • Procedure: Fractionate this compound-treated and control cells into cytosolic and mitochondrial fractions using a cell fractionation kit.
  • Analysis: Analyze the fractions by Western blotting using an anti-cytochrome c antibody. The appearance of cytochrome c in the cytosolic fraction confirms its release from mitochondria.
Protocol: Western Blot Analysis for Apoptotic Markers

Western blotting is essential for confirming the molecular mechanisms of this compound-induced apoptosis [1] [2] [3].

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
  • Gel Electrophoresis and Transfer: Load 20-40 µg of total protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Key antibodies for this compound studies include:
    • Cleaved Caspase-3, Cleaved PARP: To confirm execution of apoptosis.
    • Bim: To detect upregulation of this pro-apoptotic protein.
    • Phospho-AMPK (Thr172), Total AMPK: To assess AMPK pathway activation.
    • Phospho-AKT (Ser473), Total AKT: To assess PI3K/AKT pathway inhibition [1].
    • β-Actin: As a loading control.
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

Critical Considerations for Experimental Design

  • Cell Line Selection: The apoptotic response to this compound is cell-context dependent. Researchers should select cell lines based on the pathway of interest (e.g., osteosarcoma for FABP4 studies, renal carcinoma for AMPK/Bim studies) [1] [2].
  • Dosage and Timing: Conduct preliminary dose-response (e.g., 0-60 µM) and time-course experiments (e.g., 6-72 hours) to establish optimal conditions, as effects can vary significantly [1] [2].
  • Combination Therapy: Consider evaluating this compound in combination with other agents like TRAIL. Using sub-lethal concentrations of both compounds can effectively demonstrate synergistic effects and is highly relevant for therapeutic development [2].
  • Normal Cell Controls: Include relevant normal cell lines (e.g., human osteoblasts hFOB 1.19, human renal mesangial cells) to assess the selective toxicity of this compound, a key advantage highlighted in multiple studies [1] [2].

Conclusion

This compound is a multifaceted natural compound that induces apoptosis through several mechanistically distinct pathways, including metabolic disruption via FABP4 inhibition and direct targeting of the apoptosis machinery via AMPK/USP51/Bim signaling. The protocols and data summarized herein provide a robust foundation for researchers to validate and explore the anti-cancer potential of this compound in various models. Future work should focus on further elucidating its pharmacokinetic profile and in vivo efficacy to advance its translational development.

References

Application Notes: Hispidulin as a Novel FABP4 Inhibitor in Osteosarcoma

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Hispidulin, a natural flavonoid, exerts its potent anti-tumor effects by directly targeting FABP4, a key intracellular lipid chaperone [1] [2]. This direct binding disrupts the lipid metabolic reprogramming in osteosarcoma cells, leading to a subsequent inhibition of the oncogenic PI3K/AKT signaling pathway [1] [3]. The breakdown of this mechanistic cascade is a critical vulnerability for osteosarcoma cell survival.

Key Experimental Findings:

  • Phenotypic Effects: this compound treatment significantly inhibited OS cell proliferation, colony formation, migration, and invasion, while inducing cell cycle arrest at the G2/M phase and promoting apoptosis [1] [3]. Notably, it showed minimal toxicity to normal human osteoblasts [1] [3].
  • Target Engagement: Molecular docking and rescue experiments confirmed FABP4 as the direct molecular target. The anti-tumor effects of this compound were abrogated upon FABP4 overexpression [1].
  • Metabolic & Signaling Impact: Targeting FABP4 led to reduced intracellular levels of free fatty acids and decreased fatty acid synthase (FASN) activity, effectively disrupting lipid homeostasis [1]. This metabolic disruption was linked to the suppression of the PI3K/AKT pathway [1] [2].
  • In Vivo Validation: In xenograft mouse models, this compound treatment impeded tumor growth and was associated with reduced expression of the proliferation marker Ki67 and FABP4 in tumor tissues [1].

The following table summarizes the quantitative anti-tumor effects of this compound observed in vitro.

Assay Type Measured Parameters Key Findings Reference
Cell Viability & Proliferation IC50 values, colony formation Potently inhibited OS cell viability and long-term proliferative capacity. [1] [3]
Cell Death & Cycle Analysis Apoptosis rate, cell cycle distribution Induced apoptosis and caused cell cycle arrest at the G2/M phase. [1]
Cell Motility Migration, invasion Significantly reduced migratory and invasive capabilities of OS cells. [1]
Lipid Metabolism Intracellular FFA levels, FASN activity Reduced free fatty acid (FFA) content and Fatty Acid Synthase activity. [1]

Detailed Experimental Protocols

Below are detailed methodologies for key experiments used to elucidate this compound's mechanism of action.

Assessing Cell Viability and Proliferation (CCK-8 and Colony Formation Assays)

1.1 Cell Culture and Treatment

  • Cell Lines: Use human osteosarcoma cells (e.g., MG63, 143B) and a normal osteoblast line (e.g., hFOB 1.19) as a control.
  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to achieve final treatment concentrations (e.g., 0-60 µM). Use DMSO as a vehicle control [3].

1.2 CCK-8 Assay Protocol

  • Seeding: Seed cells in a 96-well plate at a density of 2 × 10⁴ cells per well and allow to adhere overnight.
  • Treatment: Treat cells with a gradient of this compound concentrations for 24, 48, or 72 hours.
  • Viability Measurement: Add CCK-8 reagent directly to each well and incubate for 1-2 hours at 37°C.
  • Absorbance Reading: Measure the absorbance of the formazan product at 450 nm using a microplate reader. Cell viability is calculated relative to the control group [3].

1.3 Colony Formation Assay Protocol

  • Seeding: Plate a low density of cells (e.g., 500 cells per well) in 6-well plates.
  • Long-term Treatment: Culture cells in medium containing this compound (e.g., 0-30 µM) for two weeks, refreshing the medium and compound every three days.
  • Staining and Counting: Fix colonies with 4% paraformaldehyde and stain with 0.1% crystal violet. Manually count cell clusters containing more than 50 cells [3].
Probing Migration and Invasion (Transwell Assay)

2.1 Protocol

  • Serum Starvation: Starve cells in serum-free medium for 24 hours before the assay.
  • Cell Preparation: Prepare a suspension of 5 × 10⁴ cells in serum-free medium.
  • Setup:
    • For migration, place the cell suspension in the upper chamber of an uncoated Transwell insert (8 µm pore size).
    • For invasion, pre-coat the upper chamber membrane with Matrigel to simulate the extracellular matrix.
  • Chemoattraction: Fill the lower chamber with DMEM containing 10% FBS as a chemoattractant.
  • Incubation and Analysis: Incubate for an appropriate time (e.g., 24-48 hours). Then, remove non-migratory/invading cells from the upper membrane surface, fix, and stain the cells that have traversed the membrane. Count these cells under a microscope [3].
Determining FABP4 as a Direct Target

3.1 Molecular Docking

  • Purpose: To predict the binding affinity and mode of this compound to the FABP4 protein.
  • Method: Use the three-dimensional structure of FABP4 (e.g., from PDB). Dock the this compound molecule into the FABP4 binding site using docking software. Analyze potential binding interactions, such as hydrogen bonds with key residues like Arg126 and Tyr128, which are known to be critical for ligand binding [1] [4].

3.2 FABP4 Level Quantification (ELISA)

  • Sample Preparation: Collect cell lysates or tissue homogenates. Determine total protein concentration using a BCA protein assay kit [5].
  • ELISA Procedure:
    • Follow the manufacturer's instructions for the commercial FABP4 ELISA kit.
    • Add samples and standards to the pre-coated plate.
    • After incubation and washing steps, add the detection antibody and substrate solution.
    • Stop the reaction and measure the absorbance at 450 nm.
    • Calculate the concentration of FABP4 in samples by interpolating from the standard curve [5].

3.3 Rescue Experiments

  • Purpose: To confirm the functional specificity of this compound's action through FABP4.
  • Method: Overexpress FABP4 in osteosarcoma cells (e.g., via plasmid transfection). Treat these FABP4-overexpressing cells and control cells with this compound. Assess if the anti-proliferative and anti-migratory effects of this compound are reversed (rescued) in the FABP4-overexpressing group [1].

Pathway and Workflow Visualization

The following diagram illustrates the core mechanistic pathway through which this compound exerts its anti-osteosarcoma effects.

G This compound This compound FABP4 FABP4 This compound->FABP4 Directly Binds Lipid Metabolism\n(Disrupted) Lipid Metabolism (Disrupted) FABP4->Lipid Metabolism\n(Disrupted) Modulates PI3K/AKT Pathway\n(Inhibited) PI3K/AKT Pathway (Inhibited) Lipid Metabolism\n(Disrupted)->PI3K/AKT Pathway\n(Inhibited) Leads to Free Fatty Acids Free Fatty Acids Lipid Metabolism\n(Disrupted)->Free Fatty Acids Reduces Fatty Acid Synthase (FASN) Fatty Acid Synthase (FASN) Lipid Metabolism\n(Disrupted)->Fatty Acid Synthase (FASN) Suppresses Tumor Growth & Metastasis\n(Suppressed) Tumor Growth & Metastasis (Suppressed) PI3K/AKT Pathway\n(Inhibited)->Tumor Growth & Metastasis\n(Suppressed) Results in

Conclusion

This compound represents a highly encouraging therapeutic candidate for osteosarcoma by targeting the FABP4-lipid metabolism-PI3K/AKT axis [1]. The experimental protocols outlined provide a robust framework for researchers to validate and explore this mechanism further. The direct targeting of a metabolic regulator like FABP4 offers a novel strategy that may overcome the limitations of conventional therapies, especially in metastatic osteosarcoma with a poor prognosis.

References

Comprehensive Application Notes and Protocols for Hispidulin-Mediated TRAIL Sensitization in Cancer Apoptosis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Rationale

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) has emerged as a promising cancer therapeutic agent due to its unique ability to selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity stems from TRAIL's binding to death receptors DR4 and DR5, which are preferentially expressed on transformed cells, leading to formation of the Death-Inducing Signaling Complex (DISC) and initiation of the caspase cascade. However, the clinical application of TRAIL-based therapies has been significantly limited by the development of TRAIL resistance in many cancer types, particularly in renal carcinomas, non-small cell lung cancer, and other epithelial malignancies. Resistance mechanisms include dysregulation of anti-apoptotic proteins, overexpression of decoy receptors, and defective DISC formation, creating an urgent need for effective sensitizing agents [1] [2].

Hispidulin (4′,5,7-trihydroxy-6-methoxyflavone), a natural flavonoid compound derived from traditional medicinal plants such as S. involucrata, has demonstrated significant potential as a TRAIL-sensitizing agent through multiple molecular mechanisms. Preclinical studies have revealed that this compound enhances TRAIL-mediated apoptosis through AMPK activation via the CaMKKβ pathway, leading to stabilization of the pro-apoptotic protein Bim through upregulation of USP51, a deubiquitinating enzyme that prevents Bim degradation. Additionally, this compound has been shown to inhibit sphingosine kinase 1 (SphK1), promoting ceramide accumulation and activation of the ROS/JNK pathway, further sensitizing cancer cells to TRAIL-induced apoptosis [3] [4] [5]. The compound exhibits a favorable safety profile in normal cells, including renal mesangial cells and skin fibroblasts, making it an attractive candidate for combination therapy [3].

The synergistic combination of this compound with TRAIL represents a promising strategy to overcome intrinsic and acquired TRAIL resistance in various cancer models. This application note provides detailed protocols for evaluating the efficacy, mechanisms, and therapeutic potential of this compound-mediated TRAIL sensitization in both in vitro and in vivo settings, with particular emphasis on renal cell carcinoma and non-small cell lung cancer models where the combination has demonstrated significant activity [3] [6].

Materials and Reagents

Cell Lines and Culture
  • Human Carcinoma Cell Lines: Caki-1 (renal carcinoma), ACHN (renal carcinoma), A498 (renal carcinoma), DU145 (prostate carcinoma), NCI-H460 (non-small cell lung cancer), A549 (non-small cell lung cancer)
  • Normal Control Cells: Human renal mesangial cells (HRMCs), human skin fibroblasts (HSFs)
  • Culture Media: RPMI-1640 or DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin
  • Culture Conditions: Maintain at 37°C in a humidified atmosphere with 5% CO₂ [3] [4] [6]
Compounds and Biochemicals

Table 1: Key Compounds and Reagents

Compound/Reagent Source Stock Concentration Storage Working Concentration
This compound Sigma-Aldrich (Cat. No. SMB00514) 50 mM in DMSO -20°C 10-50 μM
Recombinant human TRAIL PeproTech 100 μg/mL in PBS -80°C 50-100 ng/mL
z-VAD-fmk (pan-caspase inhibitor) Calbiochem 20 mM in DMSO -20°C 20-50 μM
Compound C (AMPK inhibitor) Sigma-Aldrich 10 mM in DMSO -20°C 10 μM
K6PC-5 (SphK1 activator) Cayman Chemical 10 mM in DMSO -20°C 10 μM
Tauroursodeoxycholic acid (ER stress inhibitor) Merck Millipore 50 mM in DMSO -20°C 2.5 mM
Glutathione (ROS inhibitor) Sigma-Aldrich 100 mM in PBS -20°C 5 mM
Cycloheximide Sigma-Aldrich 10 mg/mL in DMSO -20°C 10 μg/mL
Antibodies for Western Blotting

Table 2: Key Antibodies for Detection

Target Protein Host Species Dilution Source
Cleaved PARP Rabbit 1:1000 Cell Signaling Technology
Cleaved Caspase-3 Rabbit 1:1000 Cell Signaling Technology
Cleaved Caspase-8 Rabbit 1:1000 Cell Signaling Technology
Cleaved Caspase-9 Rabbit 1:1000 Cell Signaling Technology
Bim Rabbit 1:1000 Cell Signaling Technology
Phospho-AMPKα (Thr172) Rabbit 1:1000 Cell Signaling Technology
Total AMPKα Rabbit 1:1000 Cell Signaling Technology
USP51 Rabbit 1:1000 Santa Cruz Biotechnology
Cytochrome c Mouse 1:1000 BD Biosciences
β-actin Mouse 1:5000 Sigma-Aldrich
Specialized Equipment
  • Flow cytometer with capability for FITC, PI, and Annexin V detection
  • Fluorescence microscope with appropriate filters for Hoechst 33342, JC-1, and DCFH-DA
  • Western blotting apparatus and electrotransfer system
  • Spectrophotometer for MTT and other colorimetric assays
  • Small animal imaging system for in vivo studies [3] [4] [6]

Experimental Protocols

In Vitro Assessment of Apoptosis Induction
3.1.1 Cell Viability and Combination Index Analysis

The synergistic effect of this compound and TRAIL should be quantitatively assessed using the following protocol:

  • Plate cells in 96-well plates at a density of 5 × 10³ cells/well and allow to adhere overnight
  • Treat with serially diluted this compound (0-60 μM) and TRAIL (0-100 ng/mL) alone and in combination for 24 hours
  • Assess cell viability using MTT assay: Add 10 μL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C
  • Dissolve formazan crystals with 100 μL DMSO and measure absorbance at 570 nm with reference at 630 nm
  • Calculate combination index using Chou-Talalay method with CompuSyn software where CI <1 indicates synergy, CI=1 indicates additive effect, and CI>1 indicates antagonism [3] [6]
3.1.2 Annexin V/Propidium Iodide Staining for Apoptosis Detection

Quantitative assessment of apoptosis should be performed using Annexin V/PI staining followed by flow cytometry:

  • Harvest approximately 1 × 10⁵ cells after treatment with this compound (10-50 μM) and TRAIL (50 ng/mL) for 16-24 hours
  • Wash cells twice with cold PBS and resuspend in 100 μL of 1× binding buffer
  • Add 5 μL of Annexin V-FITC and 5 μL of PI (50 μg/mL) and incubate for 15 minutes at room temperature in the dark
  • Add 400 μL of 1× binding buffer and analyze by flow cytometry within 1 hour
  • Early apoptotic cells are Annexin V+/PI-, while late apoptotic/necrotic cells are Annexin V+/PI+ [3] [4]
3.1.3 Nuclear Morphology Assessment with Hoechst 33342 Staining

Nuclear condensation and fragmentation, hallmarks of apoptosis, can be visualized through the following protocol:

  • After treatment, incubate cells with Hoechst 33342 (2 μg/mL) for 30 minutes at 37°C in the dark
  • Wash twice with PBS and examine using a fluorescence microscope with UV excitation (350 nm) and emission at 460 nm
  • Apoptotic cells will exhibit condensed, fragmented nuclei with intense, bright blue fluorescence compared to the diffuse staining in viable cells [6]
Mechanistic Studies
3.2.1 Mitochondrial Membrane Potential (ΔΨm) Assessment

The loss of mitochondrial membrane potential, an early event in apoptosis, can be measured using JC-1 staining:

  • Harvest treated cells and incubate with 2 μM JC-1 dye in complete medium for 20 minutes at 37°C
  • Wash twice with PBS and analyze by flow cytometry or fluorescence microscopy
  • In healthy cells, JC-1 forms red fluorescent aggregates (emission 590 nm) in mitochondria, while in apoptotic cells, it remains in green fluorescent monomeric form (emission 529 nm)
  • Calculate the ratio of red to green fluorescence, with decreased ratio indicating loss of ΔΨm [3] [4]
3.2.2 Reactive Oxygen Species (ROS) Measurement

Intracellular ROS levels can be quantified using the fluorescent probe DCFH-DA:

  • Incubate treated cells with 10 μM DCFH-DA for 30 minutes at 37°C in the dark
  • Wash twice with PBS and analyze fluorescence immediately using flow cytometry (excitation 488 nm, emission 525 nm) or fluorescence microscopy
  • For inhibition studies, pretreat cells with glutathione (5 mM) for 1 hour before this compound treatment [4] [6]
3.2.3 Western Blot Analysis of Apoptotic Pathways

Protein expression changes in apoptotic pathways should be analyzed through Western blotting:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors
  • Separate 30-50 μg of protein by SDS-PAGE (8-15% gels depending on target protein size) and transfer to PVDF membranes
  • Block membranes with 5% non-fat milk or BSA for 1 hour at room temperature
  • Incubate with primary antibodies overnight at 4°C, followed by appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature
  • Detect using enhanced chemiluminescence substrate and visualize with a digital imaging system
  • For mitochondrial cytochrome c release, perform subcellular fractionation to separate cytosolic and mitochondrial fractions before Western blot analysis [3] [4] [6]
3.2.4 siRNA-Mediated Gene Knockdown

Functional validation of key molecules can be performed using siRNA knockdown:

  • Plate cells at 30-50% confluence and transfer the next day with 50-100 nM of target-specific siRNA (e.g., Bim, AMPK, CaMKKβ, USP51) or non-targeting control siRNA using appropriate transfection reagent
  • After 48 hours, treat cells with this compound and TRAIL and assess apoptosis and protein expression
  • Validate knockdown efficiency by Western blotting 72 hours post-transfection [3]
In Vivo Xenograft Studies

Antitumor efficacy of the this compound and TRAIL combination should be evaluated in mouse xenograft models:

  • Subcutaneously inject 5 × 10⁶ Caki-1 or NCI-H460 cells into the flanks of 6-8 week old athymic nude mice
  • When tumors reach approximately 100 mm³, randomize mice into four treatment groups (n=8-10/group):
    • Vehicle control (DMSO/saline)
    • This compound alone (20-40 mg/kg/day, i.p.)
    • TRAIL alone (5-10 mg/kg, i.p., 3-5 times/week)
    • This compound + TRAIL combination
  • Monitor tumor volume 2-3 times weekly using calipers and calculate as (length × width²)/2
  • Record body weight twice weekly to assess toxicity
  • After 4-6 weeks of treatment, euthanize mice, excise tumors, and process for TUNEL staining to assess apoptosis and Western blot analysis of target proteins [3] [6]

Expected Results & Interpretation

Quantitative Apoptosis Assessment

Table 3: Expected Apoptotic Effects in Caki Renal Carcinoma Cells

Treatment Sub-G1 Population (%) Annexin V+ Cells (%) Cleaved PARP Expression Caspase-3/9 Activity
Control 2-5% 3-6% - Baseline
This compound alone (30 μM) 5-8% 6-10% +/- 1.2-1.5× increase
TRAIL alone (50 ng/mL) 8-12% 10-15% + 1.5-2.0× increase
This compound + TRAIL 35-50% 40-60% +++ 4.0-6.0× increase

Treatment with sub-lethal concentrations of this compound (30 μM) and TRAIL (50 ng/mL) alone should induce minimal apoptosis (≤15% Annexin V+ cells), while the combination treatment is expected to result in significant synergistic apoptosis (40-60% Annexin V+ cells) in various carcinoma cell lines. This synergistic effect should be confirmed by increased Sub-G1 population, cleavage of PARP and caspases, and elevated caspase-3/9 activities. The pan-caspase inhibitor z-VAD-fmk (20-50 μM) is expected to completely abolish apoptosis, confirming the caspase-dependent nature of cell death [3].

Molecular Mechanism Validation

Table 4: Key Molecular Changes in this compound + TRAIL Treatment

Parameter This compound Alone TRAIL Alone This compound + TRAIL
Bim protein expression 3-5× increase No change 3-5× increase
AMPK phosphorylation 2-4× increase No change 2-4× increase
USP51 mRNA expression 2-3× increase No change 2-3× increase
Bim ubiquitination 60-80% decrease No change 60-80% decrease
Mitochondrial membrane potential 20-30% decrease 10-15% decrease 60-80% decrease
Cytochrome c release Minimal Minimal Significant
ROS production 2-3× increase No change 2-3× increase

This compound treatment should stabilize Bim protein without affecting its mRNA levels, indicating post-translational regulation. This stabilization is mediated through AMPK-dependent upregulation of USP51, which decreases Bim ubiquitination and subsequent proteasomal degradation. Genetic knockdown of Bim, AMPK, or USP51 is expected to significantly attenuate this compound+TRAIL-induced apoptosis, confirming their essential roles in the sensitization mechanism. Additionally, this compound should induce early loss of mitochondrial membrane potential (within 1-2 hours) and Bax activation, promoting cytochrome c release and enhancing the apoptotic cascade [3] [5].

The following diagram illustrates the core signaling pathway through which this compound sensitizes cancer cells to TRAIL-induced apoptosis:

G This compound This compound CaMKKβ CaMKKβ This compound->CaMKKβ Activates AMPK AMPK CaMKKβ->AMPK Phosphorylates USP51 USP51 AMPK->USP51 Up-regulates Ubiquitination Ubiquitination USP51->Ubiquitination Inhibits Bim Bim Apoptosis Apoptosis Bim->Apoptosis Promotes DISC DISC Bim->DISC Enhances Ubiquitination->Bim Targets TRAIL TRAIL TRAIL->DISC Forms DISC->Apoptosis Induces

The experimental workflow for studying this compound-mediated TRAIL sensitization involves multiple parallel approaches:

G cluster_0 In Vitro Studies cluster_1 In Vivo Validation Start Cell Culture & Treatment Viability Viability Assays (MTT/Colony Formation) Start->Viability Apoptosis Apoptosis Detection (Annexin V/Histology) Start->Apoptosis Mech1 Mechanistic Studies (Western Blot/siRNA) Start->Mech1 Mech2 Pathway Analysis (MMP/ROS/Fractionation) Start->Mech2 Data Data Integration & Interpretation Viability->Data Apoptosis->Data Mech1->Data Mech2->Data InVivo In Vivo Validation (Xenograft Models) Data->InVivo

Troubleshooting & Optimization

Common Technical Issues
  • Low Apoptotic Response: If the combination treatment does not yield expected synergistic apoptosis (≥40%), consider the following:

    • Verify TRAIL activity using a sensitive control cell line (e.g., HCT116 colon carcinoma)
    • Optimize this compound concentration (test range 10-50 μM) and treatment duration (12-48 hours)
    • Pre-treat with this compound for 2-4 hours before TRAIL addition to allow for upstream signaling events
    • Check cell density as overcrowding can confer resistance [3]
  • Inconsistent Western Blot Results for Bim: Bim protein has a short half-life and rapid turnover:

    • Include protease inhibitors (MG132 or lactacystin) in lysis buffer to prevent degradation
    • Process samples quickly on ice and avoid repeated freeze-thaw cycles
    • Use fresh cycloheximide chase experiments to accurately measure protein stability [3]
  • High Background in Annexin V Staining:

    • Use calcium-containing binding buffer as Annexin V binding is calcium-dependent
    • Process samples quickly after staining and analyze within 1 hour
    • Include unstained and single-stained controls for proper compensation [4]
Protocol Adaptation for Different Cell Models
  • For Highly Resistant Cell Lines:

    • Consider extending this compound pre-treatment to 6-8 hours
    • Increase this compound concentration up to 50 μM (monitor for non-specific toxicity)
    • Combine with additional sensitizing agents targeting alternative resistance mechanisms [3] [2]
  • For Primary Cells or 3D Culture Models:

    • Adjust this compound concentration as primary cells may be more sensitive
    • Extend treatment duration for 3D spheroids to allow for better penetration
    • Use collagen-embedded models for better representation of tumor microenvironment [4]

References

increasing hispidulin metabolic stability

Author: Smolecule Technical Support Team. Date: February 2026

The Deuterium Substitution Strategy

A leading approach to enhance the metabolic stability of hispidulin is to replace the hydrogen atoms in the metabolically vulnerable C6-methoxy group (-OCH₃) with deuterium atoms, forming a C6-deuteromethoxy group (-OCD₃) [1]. This strategy targets a known metabolic pathway where this compound undergoes O-demethylation at the C6 position, converting it to scutellarein [1]. The stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow down this metabolic cleavage, potentially leading to an increased half-life and a more favorable pharmacokinetic profile [1].

Experimental Protocol: Synthesis and Stability Assessment

Here is a detailed methodology for creating deuterium-labeled this compound and evaluating its metabolic stability, based on published procedures [1].

Objective: To synthesize deuterium-labeled this compound (C6-OCD₃) and compare its metabolic stability against unmodified this compound using human liver microsomes.

Materials:

  • Test Compounds: this compound and its deuterium-labeled derivative (d-hispidulin).
  • Biological System: Human liver microsomes.
  • Co-factors: NADPH-regenerating system.
  • Equipment: Liquid Chromatograph-Mass Spectrometer (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC).

Procedure:

  • Synthesis of d-Labelled this compound: Follow a multi-step total synthesis scheme. The key is to incorporate the -OCD₃ group at the C6 position early in the synthetic route. The same strategy used for non-labeled this compound can be applied, but using a deuterated reagent (e.g., CD₃I) for the methylation step [1].
  • Incubation with Microsomes:
    • Prepare incubation mixtures containing human liver microsomes (e.g., 0.5 mg/mL protein), the NADPH-regenerating system, and the test compound (this compound or d-hispidulin) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
    • Pre-incubate the mixture for a few minutes at 37°C with gentle shaking.
    • Initiate the reaction by adding the NADPH-regenerating system.
    • At predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots from the incubation mixture and immediately mix them with an equal volume of ice-cold acetonitrile to stop the reaction.
  • Sample Analysis:
    • Centrifuge the stopped reaction samples to precipitate proteins.
    • Analyze the supernatant using LC-MS/MS or HPLC to quantify the remaining parent compound (this compound or d-hispidulin).
  • Data Analysis:
    • Plot the percentage of parent compound remaining versus time for both this compound and d-hispidulin.
    • Calculate key pharmacokinetic parameters like half-life (t₁/₂) and the area under the curve (AUC). Improved metabolic stability for d-hispidulin would be indicated by a longer half-life and a larger AUC compared to the unmodified compound.

Metabolic Stability Data Interpretation

The table below summarizes the key parameters to measure and how to interpret them.

Parameter Description Interpretation of Improved Stability
Half-life (t₁/₂) Time for parent compound concentration to reduce by half. Longer half-life for the deuterated derivative.
Area Under the Curve (AUC) Total exposure to the parent compound over time. Larger AUC for the deuterated derivative.
In Vitro Clearance The rate at which the compound is metabolized. Lower clearance value for the deuterated derivative.

Visualizing the Mechanism

The following diagram illustrates the core concept of how deuterium substitution protects this compound from metabolism.

G This compound This compound (C6-OCH₃) Metabolism O-Demethylation (Metabolic Cleavage) This compound->Metabolism Scutellarein Scutellarein Metabolism->Scutellarein d_this compound d-Hispidulin (C6-OCD₃) SlowMetabolism Slowed O-Demethylation d_this compound->SlowMetabolism d_Hispidulin_Stable This compound Remains Stable SlowMetabolism->d_Hispidulin_Stable  Protected by C-D bond

Diagram 1: How Deuterium Substitution Protects Against Metabolism.

Frequently Asked Questions

Q1: Why is deuterium incorporation at the C6 position specifically targeted? A1: Studies have identified that the primary metabolic pathway of this compound involves O-demethylation specifically at the C6 position, converting it to scutellarein. Replacing the hydrogens in this group with deuterium directly protects the site of metabolism [1].

Q2: What are the regulatory advantages of this deuterium substitution approach? A2: A deuterated drug is considered a "new chemical entity" (NCE). This means it may be eligible for a 505(b)(2) patent application, which can offer a streamlined regulatory pathway compared to a completely novel drug [1].

Q3: Are there other potential strategies to improve this compound's stability? A3: While deuterium substitution is a direct approach, other strategies mentioned in the literature include developing more complex prodrugs or formulating this compound with advanced drug delivery systems (e.g., nanoparticles) to protect it from metabolism. The search results, however, focus on the deuterium strategy [1] [2].

References

Synthetic Strategy and Key Improvements

Author: Smolecule Technical Support Team. Date: February 2026

The primary goal of the developed synthesis scheme was to overcome the low feasibility and poor overall yields associated with earlier methods [1] [2]. The novel approach features more concise reaction steps and an improved overall yield, making it suitable for synthesizing both natural hispidulin and its deuterium-labelled derivative [2].

The core strategy involves the following key steps [2]:

  • Selective Protection and Iodination: Selective MOM (methoxymethyl) protection of a starting material, followed by regioselective iodination using I₂ and a Lewis acid (CF₃CO₂Ag).
  • Benzylation: Protection of hydroxyl groups via benzylation.
  • Claisen–Schmidt Condensation: Reaction with 4-(benzyloxy)benzaldehyde to form a chalcone intermediate.
  • Selective Deprotection and Cyclization: Selective removal of one MOM group under controlled conditions, followed by oxidative cyclization using catalytic I₂ to form the flavone core.
  • Stille Coupling and Baeyer-Villiger Oxidation were also explored in the retrosynthetic analysis, though the published successful route detailed in the article proceeds through the chalcone pathway [2].

Troubleshooting Common Experimental Issues

Here is a guide to specific problems you might encounter during synthesis, based on the investigated methods.

Issue Possible Cause Suggested Solution
Low yield in iodination step [2] Use of NBS leads to undesirable dibromination at C3 and C5. Use I₂ in the presence of CF₃CO₂Ag for sterically hindered, regioselective mono-iodination (90% yield).
Poor yield in phenol synthesis from iodide [2] Inefficient catalyst system for converting iodide to phenol. Several Pd/Cu catalysts were tested. Best result: Pd₂dba₃ with ligand tBuXPhos in dioxane-H₂O with KOH, though yield was modest (27%).
Undesirable side reaction during cyclization [2] Retro-aldol reaction occurs. Use catalytic I₂ for oxidative cyclization. Avoid excess I₂, which promotes the retro-aldol side reaction.
Challenging purification & low yield in earlier methods [2] Nonselective protection or need for tedious purification of natural starting materials. This novel scheme uses a fully synthetic route with selective MOM protection, avoiding isolation of natural compounds like scutellarin.

Protocol for Deuterated this compound Synthesis

The same synthetic strategy can be applied to synthesize deuterium-labelled this compound [2]. The primary modification involves replacing the C6-OCH₃ group with a C6-OCD₃ group [2].

Rationale: Metabolite studies indicated that this compound is O-demethylated at the C6 position to scutellarein. Replacing the hydrogen atoms in the methoxy group with deuterium creates a stronger carbon-deuterium bond, which can reduce metabolic liability and enhance the compound's stability in biological systems like human liver microsomes [2]. This produces a New Chemical Entity (NCE) suitable for 505(b)(2) patent applications [2].

Experimental Workflow Diagram

The following diagram outlines the key stages of the successful synthetic pathway for this compound as described in the research, providing a clear overview of the process from starting material to final product.

G Start Starting Material (Compound 6) P1 Selective MOM Protection Start->P1 P2 Regioselective Iodination (I₂, CF₃CO₂Ag) P1->P2 P3 Benzylation P2->P3 P4 Claisen-Schmidt Condensation with 4-(Benzyloxy)benzaldehyde P3->P4 P5 Selective MOM Deprotection (HCl, controlled time) P4->P5 P6 Oxidative Cyclization (catalytic I₂) P5->P6 End This compound Core (Compound 16) P6->End Note1 Key: Avoid excess I₂ to prevent retro-aldol reaction P6->Note1

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of this synthetic method over previous ones? The primary advantage is its higher overall yield and better feasibility for larger-scale preparation compared to earlier methods that relied on semisynthesis from naturally derived scutellarin or involved lengthy synthetic routes with very low yields (e.g., 1.1%) [2].

Q2: Why would a researcher synthesize a deuterated analog of this compound? Deuterated analogs are used to study the metabolic stability of the compound. Replacing hydrogen with deuterium at a site of known metabolism (like the C6-methoxy group) can slow down the metabolic breakdown, potentially increasing the drug's half-life and aiding in pharmacokinetic and mechanistic studies [2].

Q3: Are there any specific handling or storage conditions for this compound? According to a commercial supplier, this compound is typically stored as a powder at -20°C and is stable for about three years from the date of receipt. For in vitro experiments, it can be dissolved in DMSO [3].

References

hispidulin blood-brain barrier penetration

Author: Smolecule Technical Support Team. Date: February 2026

Key Evidence for BBB Penetration

The following table summarizes the core experimental findings that support hispidulin's ability to cross the BBB.

Evidence Type Experimental Model Key Findings Citation
Direct Uptake Measurement Rat in situ brain perfusion model Uptake rate (Kin) of 1.14 ml min⁻¹ g⁻¹, approaching the level of the high-penetration control drug, diazepam. [1]
Functional Anticonvulsant Effect Seizure-prone Mongolian gerbils (in vivo) Oral administration (10 mg/kg/day) significantly reduced the number of animals suffering from seizures, demonstrating CNS activity. [1] [2]
Cellular Barrier Model Caco-2 cell monolayer At 30 μM, this compound crossed the monolayer without degradation; no glucuronidated metabolites were detected, suggesting it enters circulation in its intact form. [1]
Literature Review N/A Multiple review articles affirm that this compound can penetrate the blood-brain barrier. [2] [3] [4]

Experimental Protocols for BBB Studies

For researchers aiming to validate or build upon these findings, here are methodologies for key experiments.

In Situ Brain Perfusion Assay (Rat)

This method directly measures the rate of compound uptake into the brain from the bloodstream.

  • Principle: Perfusing a physiological buffer containing the test compound directly into the carotid artery of a living animal, bypassing systemic clearance, to isolate the BBB transport process.
  • Key Steps:
    • Surgical Preparation: Anesthetize a male Wistar rat (approx. 250 g). Cannulate the common carotid artery.
    • Perfusion Solution: Prepare a physiological buffer (e.g., Krebs–bicarbonate buffer) containing the test compound. For quantitative analysis, use a radiolabeled tracer like 14C-labelled this compound alongside a vascular space marker (e.g., 3H-inulin).
    • Perfusion: Initiate perfusion at a constant flow rate for a set duration (e.g., up to several minutes).
    • Termination & Sampling: Decapitate the animal at the end of the perfusion. Rapidly remove the brain, dissect the ipsilateral hemisphere, and homogenize the tissue.
    • Quantification: Measure the radioactivity in the brain tissue and perfusion fluid using scintillation counting. Calculate the unidirectional transfer constant (Kin) using established mathematical models to quantify the rate of brain uptake. [1]
Caco-2 Permeability and Metabolism Assay

This in vitro model predicts intestinal absorption and can provide insights into a compound's stability and passive diffusion potential.

  • Principle: Growing human colon adenocarcinoma (Caco-2) cells on a semi-permeable filter until they differentiate into a monolayer that mimics the intestinal epithelial barrier.
  • Key Steps:
    • Cell Culture: Seed Caco-2 cells on transwell filters and culture for 21-28 days to allow for full differentiation and tight junction formation. Monitor transepithelial electrical resistance (TEER) to confirm barrier integrity.
    • Dosing: Apply this compound (e.g., at 30 μM) to the apical (donor) compartment. The basolateral (receiver) compartment contains fresh buffer.
    • Incubation & Sampling: Incubate the system and collect samples from the basolateral compartment at predetermined time points.
    • Analysis: Use High-Performance Liquid Chromatography (HPLC) to analyze the basolateral samples for the presence and concentration of intact this compound. The absence of glucuronidated metabolites confirms metabolic stability during transport. [1]

Mechanism of Action & Signaling Pathways

This compound's neuroprotective effects are linked to its modulation of key signaling pathways in the brain, as illustrated below.

G cluster_GABA GABAergic Signaling cluster_AMPK AMPK Neuroprotection This compound This compound BZD_Receptor BZD Receptor (PAM) This compound->BZD_Receptor Binds AMPK_Act AMPK Activation This compound->AMPK_Act Activates GABA GABA GABAAR GABAA Receptor GABA->GABAAR AMPK AMPK Neuroprotection Neuroprotection BZD_Receptor->GABAAR Positive Allosteric Modulator Cl_Current ↑ Chloride Current (Neuronal Inhibition) GABAAR->Cl_Current Cl_Current->Neuroprotection GSK3b_Phos GSK3β Phosphorylation (Inhibition) AMPK_Act->GSK3b_Phos Activates MMP_Stabilize Stabilizes Mitochondrial Membrane Potential GSK3b_Phos->MMP_Stabilize Inhibits Apoptosis Apoptosis MMP_Stabilize->Apoptosis Reduces Apoptosis->Neuroprotection Attenuates

  • Positive Allosteric Modulation of GABAA Receptors: this compound is a potent ligand of the benzodiazepine (BZD) binding site on GABAA receptors. By acting as a positive allosteric modulator, it enhances the receptor's response to the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and neuronal inhibition. This mechanism underlies its observed anticonvulsant effects. [1] [5]
  • Activation of the AMPK Signaling Pathway: this compound activates AMP-activated protein kinase (AMPK), a key cellular energy sensor. This activation leads to the phosphorylation (and thus inhibition) of Glycogen Synthase Kinase 3β (GSK3β). This signaling cascade helps stabilize the mitochondrial membrane potential, protecting neurons from apoptosis induced by various toxins and insults. [3] [4]

Frequently Asked Questions (FAQ)

Q1: Does this compound penetrate the BBB effectively enough to be a viable CNS drug candidate? A: Yes, multiple lines of evidence suggest it does. The in situ perfusion study shows a brain uptake rate comparable to diazepam, a well-known CNS-penetrant drug. Furthermore, its functional efficacy in oral in vivo models of epilepsy and neuroprotection provides strong indirect evidence of successful BBB crossing. [1] [2]

Q2: Is this compound metabolized before reaching the brain? A: In vitro data from Caco-2 studies indicates that this compound can cross an intestinal barrier model without being broken down into glucuronidated metabolites. This suggests it can enter the bloodstream, and potentially the brain, in its active, intact form. [1]

Q3: What are the primary molecular targets of this compound in the brain? A: The two most well-characterized targets are:

  • The benzodiazepine site on the GABAA receptor, through which it exerts anticonvulsant and potentially anxiolytic effects. [1] [5]
  • AMPK, where its activation initiates a neuroprotective signaling cascade against various injuries. [3]

References

Hispidulin's Anticancer Mechanisms & Combination Rationale

Author: Smolecule Technical Support Team. Date: February 2026

Hispidulin is a natural flavone (4′,5,7-trihydroxy-6-methoxyflavone) found in plants like Saussurea involucrata, Artemisia, and Salvia species. Its multifaceted anticancer activity provides a strong rationale for its use in combination therapy [1] [2].

The table below summarizes its key molecular targets and mechanisms, which are crucial for designing synergistic combination strategies.

Molecular Target / Pathway Observed Effect of this compound Implication for Combination Therapy
FABP4 / Lipid Metabolism [3] [4] Directly binds FABP4, disrupting lipid metabolism; inhibits PI3K/AKT pathway. Overcomes metabolic addiction of cancer cells; synergizes with agents targeting energy pathways.
PI3K/AKT Pathway [3] [5] Inhibits phosphorylation of AKT and ERK. Suppresses major cell survival signals; can counteract resistance to targeted therapies.
HDAC1 [6] Binds with high affinity (predicted -7.8 kcal/mol), potentially inhibiting activity. Offers epigenetic modulation; potential alternative to vorinostat in AML.
Apoptosis Pathways [7] [5] Induces both intrinsic and extrinsic apoptosis; increases ceramide; activates caspases (-8, -9, -3). Directly triggers cell death; can lower apoptotic threshold for other drugs.
Cell Migration & Invasion [3] [5] Suppresses migration and invasion; downregulates MMP-2. Addresses metastatic potential in combination regimens.

Troubleshooting Guide: FAQs on this compound Combination Therapy

Here are answers to common experimental challenges based on published studies.

Q1: What is a typical starting dose range for this compound in in vitro studies? A starting range of 10 to 50 μM is common, showing efficacy across various cancer cell lines. The optimal dose is cell line and treatment time dependent [7] [5].

  • Cytotoxicity: In melanoma A2058 cells, this compound reduced cell viability in a dose- and time-dependent manner, with effects becoming significant typically above 10-30 μM [5].
  • Apoptosis: In renal cell carcinoma (ccRCC), doses of 10 and 20 μmol/L significantly decreased cell viability and induced apoptosis [7].
  • Synergy Studies: For combination with TRAIL in ovarian cancer, this compound at 20 μM was effective in sensitizing resistant cells [1]. Begin with dose-response curves for this compound alone before proceeding to combination studies.

Q2: How can I design an experimental workflow to test this compound combinations? A systematic workflow is essential for reliable results. The diagram below outlines a robust protocol for assessing this compound alone and in combination.

G Start Start: Establish Baseline Step1 1. Single-Agent Dose-Response - MTT/CellTiter-Glo assay (Viability) - Clonogenic assay (Proliferation) - Annexin V/PI staining (Apoptosis) - Western Blot (Target Protein Inhibition) Start->Step1 Step2 2. Select Combination Partner (Based on mechanistic rationale) Step1->Step2 Step3 3. Combination Treatment - Fixed-ratio dose matrix - Calculate CI via Chou-Talalay method Step2->Step3 Step4 4. Mechanistic Validation - Western Blot (p-AKT, Caspases, etc.) - Flow Cytometry (Cell Cycle) - Metabolic Assays (Lipid Uptake/Oxidation) Step3->Step4 Step5 5. In Vivo Confirmation - Xenograft mouse model - Tumor volume & weight monitoring - IHC (Ki67, FABP4, TUNEL) Step4->Step5 End End: Data Analysis & Conclusion Step5->End

Q3: What are common issues when this compound's efficacy is lower than expected? Low efficacy can stem from poor solubility, rapid metabolism, or unclear mechanistic rationale.

  • Problem: Poor Aqueous Solubility
    • Solution: Prepare a stock solution in DMSO (e.g., 10-100 mM). Ensure the final DMSO concentration in cell culture media is ≤0.1% (v/v) to avoid cytotoxicity. For in vivo studies, explore nano-formulations or suspensions in vehicles like saline with Tween-80/PEG-400 [8].
  • Problem: Lack of Observed Synergy
    • Solution: Re-evaluate the mechanistic basis. Use the experimental workflow to confirm this compound is hitting its intended target (e.g., check FABP4 levels or AKT phosphorylation via Western Blot). Optimize the dosing schedule; pre-treatment with this compound before adding the second drug can be more effective [1].
  • Problem: High Toxicity in Normal Cells
    • Solution: The available evidence suggests this compound has selective toxicity toward cancer cells. Always include a relevant normal cell control (e.g., normal osteoblasts hFOB 1.19 for bone cancer studies, primary keratinocytes for skin cancer studies) in your assays to confirm this selectivity [3] [5].

Q4: Which signaling pathways should I investigate for mechanistic synergy? The PI3K/AKT pathway is a central hub for this compound's action. Its inhibition can synergize with various drug classes. The following diagram illustrates a key pathway through which this compound exerts its effects.

G This compound This compound FABP4 FABP4 Inhibition This compound->FABP4 Direct Binding PI3K PI3K/AKT Pathway Inhibition FABP4->PI3K Disrupts Lipid Metabolism Downstream Downstream Effects PI3K->Downstream Apoptosis Apoptosis Induction Downstream->Apoptosis Proliferation Inhibited Proliferation Downstream->Proliferation Metastasis Suppressed Metastasis Downstream->Metastasis

Experimental Protocol: Key In Vitro Assays

Here is a detailed methodology for core experiments, based on the cited studies.

Protocol 1: Assessing Anti-Proliferative and Pro-Apoptotic Effects

  • Cell Viability (CCK-8/MTT Assay) [3] [5]:
    • Seed cells (e.g., 2×10⁴/well in 96-well plate).
    • After cell attachment, treat with a this compound concentration gradient (e.g., 0-60 μM) for 24, 48, and 72 hours.
    • Add CCK-8 reagent and incubate for 1-4 hours at 37°C.
    • Measure absorbance at 450 nm. Calculate viability relative to DMSO-treated control.
  • Clonogenic Survival Assay [3]:
    • Seed a low density of cells (500/well in 6-well plates).
    • Treat with this compound for 10-14 days, refreshing medium with drug every 3 days.
    • Fix colonies with 4% PFA, stain with 0.1% crystal violet.
    • Count colonies containing >50 cells.
  • Apoptosis by Annexin V/PI Staining [5]:
    • Treat cells (e.g., in 25 T flask) with this compound for 24 hours.
    • Collect supernatant and adherent cells, centrifuge, and wash with PBS.
    • Resuspend 4×10⁵ cells in 100 μL binding buffer containing Annexin V-FITC and PI.
    • Incubate in the dark for 15 minutes. Add more buffer and analyze by flow cytometry.

Protocol 2: Investigating Anti-Migratory Activity

  • Transwell Migration/Invasion Assay [3]:
    • Serum-starve cells for 24 hours.
    • Seed 5×10⁴ cells in serum-free medium into the upper chamber of a Transwell insert (8 μm pore). For invasion, pre-coat the membrane with Matrigel.
    • Place complete medium with 10% FBS in the lower chamber as a chemoattractant.
    • Incubate for 24-48 hours. Remove non-migrated cells from the top, fix and stain migrated cells on the bottom membrane.
    • Count cells under a microscope.

References

Known Mechanisms & Potential Off-Target Sources

Author: Smolecule Technical Support Team. Date: February 2026

Hispidulin exerts its effects by interacting with multiple cellular targets. Understanding these is the first step in diagnosing off-target effects in your experiments. The table below summarizes its primary documented targets and associated signaling pathways.

Documented Target/Pathway Biological Effect Related Condition/Cell Type Potential Off-Target Concern
FABP4 [1] Inhibits lipid metabolism; suppresses PI3K/AKT pathway Osteosarcoma Interference with metabolic studies or lipid signaling
ER Stress Induction [2] Increases ROS; activates caspase-3 & PARP cleavage Non-small-cell lung cancer Confounding apoptosis results in stress models
Sphingosine Kinase 1 (SphK1) [3] Inhibits SphK1; induces ceramide accumulation Renal cell carcinoma Unintended impact on sphingolipid signaling pathways
Pim-1 Kinase [4] Direct inhibition (IC₅₀ = 2.71 µM) Biochemical assay Cross-reactivity with other kinases
HDAC1 [5] Binds and inhibits HDAC1 (in silico prediction) Acute Myeloid Leukemia (study) Epigenetic effects not related to primary target
PI3K/AKT pathway [1] [6] Pathway suppression Osteosarcoma, Diabetic Retinopathy Common node for many signals; hard to isolate effect
AMPK pathway [7] Pathway activation Hepatocellular carcinoma Interaction with cellular energy-sensing mechanisms

These diverse actions mean that an effect observed in one experimental system (e.g., apoptosis in cancer cells) could be mediated by different primary targets in another.

Experimental Troubleshooting Guide

Here are some specific questions and answers to guide your experimental troubleshooting.

  • Q1: How can I confirm that this compound's anti-cancer effect in my cell line is specifically through FABP4 inhibition?

    • A: The most direct validation comes from rescue experiments. As demonstrated in the osteosarcoma study, overexpressing the FABP4 gene was shown to abrogate this compound's anti-tumor effects [1]. You can apply this same methodology:
      • Transfert your cells to overexpress the putative target (e.g., FABP4).
      • Treat with this compound and assay for phenotypes like proliferation (CCK-8, colony formation) or apoptosis (flow cytometry).
      • If the effect is specific, overexpression of the target should make the cells significantly more resistant to this compound.
  • Q2: I am studying a specific pathway (e.g., PI3K/AKT). How can I be sure this compound is not working through an unrelated mechanism?

    • A: It is crucial to measure the activity of the suspected off-target pathways directly.
      • Western Blotting: Use western blotting to track key markers of the pathway of interest (e.g., p-AKT for PI3K/AKT) and other pathways this compound is known to affect. For example, you should also check for markers of ER stress (like CHOP or cleaved caspase-3) [2] or changes in ceramide levels [3].
      • Metabolic Assays: If this compound is suspected to interfere with metabolism via FABP4, use specialized assays to measure intracellular free fatty acids and fatty acid synthase activity, as described in the osteosarcoma study [1].
  • Q3: What are the best practices for selecting a this compound concentration to minimize off-target effects?

    • A:
      • Dose-Response is Critical: Always establish a full dose-response curve for your specific assay. Do not rely on a single high dose. The goal is to find the lowest effective concentration.
      • Consult Literature: The cited studies use a wide range of concentrations (e.g., 10-60 µM in vitro [1]). Note that lower concentrations may be more specific.
      • Cell-Type Specificity: Remember that this compound has shown minimal toxicity to normal osteoblasts compared to cancer cells [1]. Always test its effects on your control cell lines to establish a selectivity window.

Experimental Workflow for Target Validation

The following diagram outlines a general workflow you can adapt to validate this compound's mechanism and rule out major off-target effects in your experimental system.

cluster_1 Mechanistic Assays (Examples) Start Phenotypic Observation of This compound Effect Hyp Develop Hypothesis for Primary Target (e.g., FABP4) Start->Hyp Mech Mechanistic Assays Hyp->Mech Rescue Genetic Rescue Experiment Mech->Rescue WB Western Blotting for: • Target Protein Level • Pathway Phosphorylation • Off-target Markers MA Metabolic Profiling (e.g., free fatty acids, ceramide) MD Molecular Docking/ Cellular Binding Assays Integrate Integrate Data & Conclude Rescue->Integrate

Key Takeaways for Researchers

To summarize, the current scientific literature suggests a focused approach to managing this compound's off-target effects:

  • Mechanism is Context-Dependent: this compound's primary target likely varies depending on the cell type, disease model, and metabolic state [1] [2] [3]. Your initial experiments should map its effects in your specific system.
  • Validation is Key: Do not assume a mechanism. The gold standard for confirming target engagement is a combination of genetic rescue experiments and direct measurement of pathway activity [1].
  • Leverage Computational Tools: For novel research, consider using molecular docking studies to predict this compound's binding affinity to your target of interest versus known off-targets like HDAC1 or Pim-1, which can help you prioritize experimental validation [5] [4].

References

Experimental Handling and Reported Working Conditions

Author: Smolecule Technical Support Team. Date: February 2026

While exact stability profiles are not provided, the following table summarizes how hispidulin has been prepared and used in recent cell-based studies. This can serve as a reference for establishing your own protocols.

Aspect Reported Experimental Details
Solvent Dimethyl sulfoxide (DMSO) [1] [2].
Stock Solution Concentration 10 mM [1].
Working Concentrations Varies by experiment and cell line (e.g., 0-60 µM for osteosarcoma cells, 1.25-2.5 µM for breast cancer cells, 10-50 µM for melanoma cells) [1] [2] [3].
Treatment Duration 24 hours to 72 hours [1] [3].
Storage Specific storage conditions for stock solutions are not stated in the available literature.

Experimental Workflow for Stability Assessment

Since published data is lacking, determining stability requires experimental assessment. The diagram below outlines a general workflow you can follow to evaluate the stability of this compound in your specific cell culture media.

Start Prepare this compound Stock Solution A Add working concentration to cell culture media Start->A B Incubate under cell culture conditions (37°C, 5% CO₂) A->B C Sample at predefined time points (e.g., 0, 24, 48, 72h) B->C D Analyze samples via: - HPLC (Concentration) - Mass Spectrometry (Degradation) C->D E Compare peak area/profile to time zero control D->E F1 Stable E->F1 No significant change F2 Unstable E->F2 Significant decrease/change

Frequently Asked Questions

What is the recommended solvent for preparing this compound stock solutions?

Research studies consistently use DMSO to dissolve this compound for in vitro experiments [1] [2]. It is crucial to ensure the stock solution is well-mixed and that the final concentration of DMSO in your cell culture media (typically 0.1% or less) is non-toxic to your cells.

How should I store this compound stock solutions?

The searched literature does not specify storage conditions for this compound stock solutions. As a general best practice for bioactive compounds:

  • Prepare stock solutions at a high concentration (e.g., 10-100 mM).
  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
  • Store the aliquots at -20°C or -80°C, protected from light.
What can I do if I suspect this compound is unstable in my media?

If your experiments suggest instability, consider these troubleshooting steps:

  • Fresh Preparation: Prepare a fresh stock solution from powder and use it immediately in your experiment.
  • Protected from Light: Perform all steps under low-light conditions and wrap media containers in foil, as flavonoids can be light-sensitive.
  • Analyze Media: Implement the quality control workflow shown above using HPLC to confirm stability under your specific conditions.

References

Mechanism of Action: How Hispidulin Counteracts MDR

Author: Smolecule Technical Support Team. Date: February 2026

Hispidulin, a natural flavonoid, is reported to combat MDR through several interconnected mechanisms:

  • ABC Transporter Inhibition: this compound can inhibit the function of efflux pumps like ABCG2 (BCRP), preventing the expulsion of chemotherapeutic drugs from cancer cells and thereby increasing intracellular drug accumulation [1].
  • Signaling Pathway Modulation: Its anti-MDR effects also involve modulating critical cellular signaling pathways. It has been shown to inhibit the JAK2/STAT3 signaling pathway, which in turn downregulates the expression of the oncogene PIM1, contributing to reduced cell growth and invasion in colorectal cancer models [2].
  • Reactive Oxygen Species (ROS) Generation: In colorectal cancer cells, this compound induces the production of reactive oxygen species (ROS), which acts as an upstream trigger for the inhibition of JAK2/STAT3 signaling, creating a cascade that suppresses MDR mechanisms [2].

The diagram below illustrates this multi-target mechanism.

G This compound This compound ROS ROS This compound->ROS Induces ABCG2 ABCG2 This compound->ABCG2 Directly Inhibits JAK2_STAT3 JAK2/STAT3 Pathway ROS->JAK2_STAT3 Inhibits PIM1 PIM1 JAK2_STAT3->PIM1 Downregulates Apoptosis Apoptosis PIM1->Apoptosis Suppresses (Effect Reversed) ChemoDrug Chemotherapeutic Drug Accumulation ABCG2->ChemoDrug Reduces Efflux MDR_Reversal MDR Reversal Apoptosis->MDR_Reversal ChemoDrug->MDR_Reversal

Diagram: this compound's multi-target mechanism for overcoming multidrug resistance. It directly inhibits the ABCG2 efflux pump and modulates intracellular signaling pathways.

Experimental Data and Efficacy

The table below summarizes key findings from studies on this compound's MDR reversal effects.

Cancer Type / Model Observed Effects & Mechanism Key Experimental Findings Citation
Colorectal Cancer (CRC) Suppressed cell growth and metastasis; inhibited PIM1 oncogene via ROS-JAK2/STAT3 pathway. Induced apoptosis, inhibited invasion; in vivo tumor growth and metastasis suppression. [2]
General MDR Mechanism Enhanced chemosensitivity; inhibited drug efflux via ABC transporters. Increased efficacy and intracellular concentration of conventional chemotherapeutic drugs. [1]

Guide to Key Experimental Protocols

To validate this compound's MDR reversal potential, researchers typically employ the following experimental workflows. The diagram and protocols below outline a standard approach.

G CellCulture Cell Culture & MDR Line Selection ViabilityAssay Cell Viability Assay (MTT/CCK-8) CellCulture->ViabilityAssay ReversalAssay Reversal Assay ViabilityAssay->ReversalAssay MechStudy Mechanism Studies ReversalAssay->MechStudy Transporter Transporter Inhibition (Flow Cytometry, ATPase) MechStudy->Transporter Signaling Signaling Pathway (Western Blot, qPCR) MechStudy->Signaling Apoptosis Apoptosis & Invasion (Annexin V, Transwell) MechStudy->Apoptosis

Diagram: General experimental workflow for evaluating this compound's MDR reversal effects.

Cell Viability and Reversal Assay

This assay determines if this compound can make resistant cancer cells susceptible to chemotherapy drugs again.

  • Objective: To determine if this compound resensitizes MDR cancer cells to chemotherapeutic agents.
  • Procedure:
    • Cell Lines: Use paired parental (e.g., NCI-H460) and ABC transporter-overexpressing MDR cells (e.g., NCI-H460/MX20 for ABCG2) [3]. Culture them in DMEM with 10% FBS.
    • Treatment Groups:
      • Chemotherapeutic drug alone (e.g., mitoxantrone, topotecan).
      • This compound alone (non-cytotoxic dose).
      • Combination of this compound and chemotherapeutic drug.
      • Positive control (e.g., 3 µM Ko143 for ABCG2 inhibition).
    • MTT Assay:
      • Plate cells at ~5x10³ cells/well in 96-well plates.
      • Pre-incubate with this compound for 2 hours before adding the chemotherapeutic drug.
      • Incubate for 72 hours, then add MTT solution (0.5 mg/mL final concentration) for 4 hours.
      • Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.
    • Data Analysis: Calculate IC₅₀ values for chemotherapeutics with and without this compound. The Fold Reversal is calculated as: IC₅₀ (drug alone) / IC₅₀ (drug + this compound). A value greater than 1 indicates sensitization [3].
Mechanism Studies: Signaling Pathways

These experiments investigate how this compound alters gene and protein expression to overcome MDR.

  • Objective: To analyze this compound's effect on signaling pathways and ABC transporter expression.
  • Procedure:
    • Western Blot Analysis:
      • Treat MDR cells with this compound for a predetermined time.
      • Lyse cells in RIPA buffer with protease inhibitors.
      • Separate proteins via SDS-PAGE, transfer to PVDF membrane.
      • Probe with primary antibodies (e.g., anti-PIM1, anti-p-JAK2, anti-p-STAT3, anti-ABCG2), followed by HRP-conjugated secondary antibodies.
      • Detect signals using a chemiluminescent substrate. Use GAPDH or β-actin as a loading control [2].
    • Quantitative Real-Time PCR (qPCR):
      • Extract total RNA from treated cells using TRIzol.
      • Synthesize cDNA.
      • Perform qPCR with SYBR Green Master Mix and gene-specific primers (e.g., for PIM1). Use GAPDH for normalization. Analyze data using the comparative ΔΔCt method [2].
    • Reactive Oxygen Species (ROS) Detection:
      • Treat cells with this compound.
      • Incubate with fluorescent probe DCFH-DA (10 µM) for 30 minutes in darkness.
      • Observe and quantify fluorescence signals using a fluorescence microscope or flow cytometer [2].

Troubleshooting Common Experimental Issues

  • No Resensitization Observed: Ensure you are using a validated, non-cytotoxic dose of this compound. Perform a dose-ranging experiment to find the optimal concentration for reversal without intrinsic toxicity [3] [4].
  • High Background Cytotoxicity: The solvent used to dissolve this compound (e.g., DMSO) should have a final concentration typically ≤0.1%. Always include a vehicle control in your assays.
  • Inconsistent Western Blot Results: Confirm the specificity of your antibodies and ensure equal protein loading. Include both positive and negative control cell lysates if available.

Future Research Directions

While the evidence for this compound is promising, most data comes from in vitro and animal studies [2]. Key steps for clinical translation include:

  • Conducting comprehensive in vivo pharmacokinetic and toxicity studies.
  • Exploring its synergistic effects with a wider range of chemotherapeutics.
  • Further elucidating its precise binding site and mode of action on ABC transporters like ABCG2.

References

Hispidulin vs. Vorinostat: Key Experimental Data at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Hispidulin Vorinostat (SAHA) Experimental Context & Significance
Binding Affinity (Docking Score) -7.8 kcal/mol [1] -6.51 kcal/mol [1] Molecular docking suggests this compound has a stronger predicted binding affinity to HDAC1 [1].
Binding Stability (Avg. RMSD) 0.784 nm [1] 0.868 nm [1] Lower Root Mean Square Deviation (RMSD) in Molecular Dynamics (MD) simulations indicates a more stable protein-ligand complex [1].
Interaction Energy (IE) -208.42 kJ/mol [1] -202.04 kJ/mol [1] More negative IE in MD simulations suggests stronger, more favorable interactions with HDAC1 [1].
Total Binding Free Energy (MM-PBSA) -28.32 ± 3.23 kcal/mol [1] -28.39 ± 4.81 kcal/mol [1] MM-PBSA calculation shows comparable binding free energy, though this compound's complex has lower standard deviation, suggesting more predictable binding [1].

Detailed Experimental Context and Methodologies

The comparative data primarily comes from a 2025 study that conducted an extensive in silico screening of anti-leukemic phytochemicals against HDAC1 [1].

  • Research Rationale: The study was motivated by the need to overcome vorinostat resistance observed in some cancer cells. Resistance can arise from point mutations in HDAC1's catalytic pocket or through complex epigenetic changes that reactivate survival pathways [1].
  • Compound Origin: this compound is a flavonoid found in various plants. The research screened 800 unique phytochemical compounds from 22 Indian plants, with this compound emerging as a top candidate [1].

The following diagram outlines the key computational workflow used to generate this comparative data:

workflow start Start: Phytochemical Screening pk1 Pharmacokinetic & Toxicity Screening start->pk1 dock Molecular Docking pk1->dock md Molecular Dynamics Simulations dock->md end Binding Free Energy Analysis (MM-PBSA) md->end

Molecular Interactions and Proposed Advantages

The superior computational profile of this compound is linked to its specific interactions with the HDAC1 enzyme.

  • Binding Mode: Like vorinostat, this compound is predicted to bind to the catalytic zinc ion in the active site of HDAC1. The computational models indicate that this compound's structure allows for this key interaction while also forming strong bonds with surrounding amino acids, leading to its lower interaction energy and higher stability [1].
  • Therapeutic Potential: The study concludes that this compound's superior binding stability and interaction strength could make it a promising lead compound for developing new HDAC1 inhibitors, potentially leading to more effective treatments for Acute Myeloid Leukemia (AML) and possibly overcoming some forms of vorinostat resistance [1].

A Note on the Research Landscape

When interpreting these results, it is crucial for researchers to consider the current state of evidence.

  • Stage of Evidence: The compelling data for this compound is currently based on computational predictions. Robust in vitro and in vivo studies are required to validate these findings and confirm its efficacy and safety as an HDAC1 inhibitor [1].
  • Established Status of Vorinostat: In contrast, vorinostat is an FDA-approved drug with a well-documented profile. Its mechanisms, including cell cycle arrest and the re-sensitization of resistant cancer cells to chemotherapy, have been demonstrated in both cellular and clinical settings [2] [3] [4]. Its pharmacokinetics and bioanalytical methods are also well-established [5].

Conclusion for Researchers

References

Experimental Evidence for the Hispidin-Gemcitabine Combination

Author: Smolecule Technical Support Team. Date: February 2026

The primary evidence for this combination comes from a 2018 study published in Anticancer Research, which investigated the effects of hispidin, both alone and with gemcitabine, on pancreatic cancer cells and cancer stem cells (CSCs) [1] [2]. The key quantitative findings are summarized in the table below.

Experimental Model Treatment Key Findings Reported Values / Outcomes
BxPC-3 CD44+ CSCs Hispidin alone (150 μM) Inhibited cell migration Significant reduction in migrated cells [2]
BxPC-3 CD44+ CSCs Hispidin alone (150 μM) Inhibited cell invasion Significant reduction in invaded cells [2]
BxPC-3 CD44+ CSCs Hispidin alone (150 μM) Reduced sphere formation Decreased number & size of tumor spheres [2]
BxPC-3 CD44+ CSCs Hispidin + Gemcitabine Synergistic cytotoxicity & reduced stemness Enhanced cell death; reduced levels of CSC markers (CD44, NANOG, SOX2) [1] [2]

Detailed Experimental Protocols

The following methodologies were used in the key study to generate the data presented above [2]:

  • Cell Lines and Culture: Used BxPC-3 and AsPC-1 human pancreatic cancer cells. BxPC-3 CD44+ CSCs were cultured in serum-free medium supplemented with growth factors (EGF and bFGF).
  • Cytotoxicity Assay (MTT): Measured cell viability. Cells were treated with hispidin and/or gemcitabine, then incubated with MTT reagent. The resulting formazan crystals were dissolved, and absorbance was measured to determine cell viability.
  • Transwell Migration and Invasion Assays:
    • Migration: Placed hispidin-treated BxPC-3 CD44+ CSCs in the upper chamber of a Transwell insert; medium with serum as a chemoattractant was in the lower chamber. Cells migrating through pores after 24 hours were stained and counted.
    • Invasion: The same setup was used, but the upper chamber was coated with Matrigel to simulate the extracellular matrix. Cells invading through the Matrigel were counted.
  • Sphere-Formation Assay: Cultured hispidin-treated and non-treated CSCs in ultra-low attachment plates with serum-free sphere-forming medium for 7 days. The number and size of tumor spheres formed were quantified.
  • Immunocytochemistry: Treated CSCs were fixed, permeabilized, and incubated with primary antibodies against CSC markers (CD44, NANOG, SOX2). Fluorescently labeled secondary antibodies were applied, and nuclei were stained with DAPI. Expression was visualized via fluorescence microscopy.
  • Western Blot Analysis: Treated cells were lysed, proteins were separated by electrophoresis and transferred to a membrane. The membrane was probed with antibodies against proteins of interest (e.g., NF-κB pathway components) and detected using a chemiluminescence system.

Proposed Molecular Mechanisms

Hispidin is believed to enhance gemcitabine's efficacy through several key mechanisms, illustrated in the diagram below.

G cluster_1 Mechanism 1: Inhibition of Stemness & NF-κB Pathway cluster_2 Mechanism 2: Downregulation of CSC Markers cluster_3 Mechanism 3: Chemosensitization Hispidin Hispidin NFkB NF-κB Activation Hispidin->NFkB Inhibits CD44 CD44 Hispidin->CD44 Reduces NANOG NANOG Hispidin->NANOG Reduces SOX2 SOX2 Hispidin->SOX2 Reduces Gemcitabine Gemcitabine Efficacy Hispidin->Gemcitabine Potentiates Stemness CSC Stemness, Chemoresistance NFkB->Stemness Start Start

The diagram shows three core mechanisms by which hispidin works:

  • Inhibition of the NF-κB Pathway: Gemcitabine resistance is linked to the activation of the NF-κB pathway [2]. Hispidin inhibits this pathway, thereby reducing the stemness and inherent chemoresistance of pancreatic CSCs [1] [2].
  • Downregulation of CSC Markers: Hispidin treatment reduces the expression of key surface (CD44) and transcriptional (NANOG, SOX2) markers that maintain the self-renewal and tumorigenic potential of CSCs [2].
  • Chemosensitization: By targeting the CSC population and inhibiting pro-survival pathways, hispidin makes the cancer cells more vulnerable to the cytotoxic effects of gemcitabine, creating a synergistic effect [1] [3].

Clinical Context of Gemcitabine Combinations

To place this research in context, gemcitabine-based combination therapies are a established strategy for improving outcomes in advanced pancreatic cancer, though the choice of combination partner is critical [4] [5].

  • Effective Combinations: Meta-analyses show that gemcitabine combined with capecitabine (a fluoropyrimidine) or oxaliplatin provides a significant survival benefit over gemcitabine alone [4] [5].
  • Ineffective Combinations: The same analyses found that adding cisplatin to gemcitabine did not improve overall survival for pancreatic cancer patients [4] [5]. This highlights that not all combinations are beneficial and underscores the importance of the specific mechanism of action, which is where hispidin offers a novel approach.

Conclusion

It is important to note that these findings are based on in vitro and in vivo models; clinical trials are necessary to validate the efficacy and safety of this combination in humans [6].

References

hispidulin TRAIL vs single agent apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Hispidulin as a Single Agent

The table below outlines the pro-apoptotic mechanisms of this compound alone across various cancer types.

Cancer Type Core Mechanism Key Experimental Findings Citation
Non-Small Cell Lung Cancer (NSCLC) ROS-mediated Endoplasmic Reticulum (ER) Stress Dose-dependent apoptosis; ↑ROS, ↑cleaved caspase-3, ↑cleaved PARP; effects reversed by ROS inhibitor glutathione [1] [2].
Renal Cell Carcinoma (RCC) Ceramide Accumulation / ROS-JNK Pathway ↑Ceramide via Sphingosine Kinase 1 (SphK1) inhibition; apoptosis partly via caspase-8/-9; ROS/JNK activation; SphK1 overexpression reduces effect [3].
Acute Myeloid Leukemia (AML) Mitochondrial Apoptosis / EMMPRIN Inhibition Mitochondrial pathway; ↓Akt/STAT3 signaling; ↓EMMPRIN expression; EMMPRIN overexpression attenuates apoptosis [4].

This compound in Combination with TRAIL

This compound combined with TRAIL shows synergistic effects, enhancing apoptosis even in resistant cancer cells.

Aspect Experimental Findings Citation
Synergistic Apoptosis Sub-lethal this compound + TRAIL induces apoptosis; not single agents. ↑Caspase-3/-9 activity, ↑cleaved PARP, DNA fragmentation. Confirmed in vivo tumor reduction [5].
Key Mechanism: Bim Stabilization This compound ↑Bim protein via CaMKKβ/AMPK pathway. AMPK activation ↑Bim stability by ↓ubiquitination. Bim siRNA blocks this compound+TRAIL apoptosis [5].
Cancer vs. Normal Cell Selectivity Combination induces cancer cell death; no effect on viability of human renal or skin fibroblast normal cells [5].

Mechanism of Action: A Closer Look

The signaling pathways for this compound's single-agent and combination effects are distinct. The diagram below illustrates the key mechanistic pathways.

G This compound This compound ROS ROS Generation This compound->ROS SphK1 SphK1 Inhibition This compound->SphK1 CaMKKb CaMKKβ Activation This compound->CaMKKb TRAIL TRAIL CombinationApoptosis Enhanced Apoptosis with TRAIL TRAIL->CombinationApoptosis ERstress ER Stress ROS->ERstress MitochondrialApoptosis Mitochondrial Apoptosis ROS->MitochondrialApoptosis SingleApoptosis Apoptosis in Cancer Cells ERstress->SingleApoptosis Ceramide Ceramide Accumulation Ceramide->SingleApoptosis SphK1->Ceramide MitochondrialApoptosis->SingleApoptosis AMPK AMPK Activation CaMKKb->AMPK USP51 USP51 Expression AMPK->USP51 BimStable Bim Stabilization (Reduced Ubiquitination) USP51->BimStable BimStable->CombinationApoptosis Sensitizes

Key Experimental Protocols

To help you evaluate or replicate these findings, here are the core methodologies used in the cited studies [5] [1] [2].

  • Cell Viability & Proliferation: MTT assay and colony formation assay used to determine IC50 values and long-term clonogenic survival.
  • Apoptosis Detection: Flow cytometry with Annexin V/PI staining and analysis of biomarkers like cleaved PARP and cleaved caspase-3 by western blot.
  • Mechanism Investigation:
    • ROS Measurement: Fluorescence microscopy/flow cytometry with DCFH-DA probe.
    • Protein & Pathway Analysis: Western blotting for protein levels (Bim, p-AMPK, EMMPRIN, CHOP); siRNA/gene knockdown to confirm protein function.
    • In Vivo Validation: Mouse xenograft models with human cancer cells; this compound administered intraperitoneally; tumor volume/weight measured.

Conclusion for Research and Development

For researchers and drug development professionals, the key takeaways are:

  • Combination with TRAIL is a promising strategy to overcome intrinsic TRAIL resistance via a well-defined CaMKKβ/AMPK/USP51/Bim axis.
  • As a single agent, this compound employs multiple mechanisms (ROS, ER stress, ceramide), which may be leveraged against different cancer types.
  • The selective toxicity towards cancer cells, sparing normal cells in vitro, highlights its potential for a favorable therapeutic index.

References

hispidulin FABP4 binding specificity validation

Author: Smolecule Technical Support Team. Date: February 2026

Direct Binding and Target Validation

The core finding from recent research is that Hispidulin (HIS) directly targets Fatty Acid Binding Protein 4 (FABP4). The table below summarizes the key experimental evidence that validates this specific binding interaction and its functional consequences [1] [2] [3].

Validation Method Key Experimental Findings Interpretation & Significance
Molecular Docking Successful docking of HIS into the FABP4 ligand-binding pocket [1]. Predicts a stable, energetically favorable interaction, suggesting FABP4 is a potential direct target.
Functional Rescue Overexpression of FABP4 counteracted HIS-induced anti-tumor effects [1]. Confirms functional specificity; HIS effects are mediated directly through FABP4 inhibition.
Downstream Pathway Analysis HIS treatment reduced intracellular free fatty acids (FFA), FASN activity, and inhibited PI3K/AKT pathway [1]. Demonstrates functional metabolic consequences and signaling pathway disruption downstream of FABP4 binding.
In Vivo Target Engagement HIS treatment reduced tumor growth and decreased FABP4 expression in xenograft models [1]. Validates target engagement and anti-tumor efficacy in a live organism, supporting translational potential.

Functional Consequences of FABP4 Inhibition

By inhibiting FABP4, this compound disrupts critical cancer-promoting processes. The following table compares the effects of this compound observed in different experimental models, primarily in osteosarcoma [1].

Biological Process Assayed Experimental Readout Effect of this compound Treatment
Cell Viability & Proliferation CCK-8 assay, colony formation assay Potently inhibited OS cell proliferation and long-term colony-forming ability [1].
Cell Death & Cell Cycle Flow cytometry (Annexin V/PI, cell cycle analysis) Induced G2/M cell cycle arrest and promoted apoptosis [1].
Migration & Invasion Transwell assay (with/without Matrigel) Inhibited migration and invasion capabilities of OS cells [1].
Lipid Metabolism Measurement of intracellular free fatty acids (FFA), FASN activity Reduced intracellular FFA levels and FASN activity, disrupting lipid homeostasis [1].
Oncogenic Signaling Western blotting Suppressed the activation of the PI3K/AKT signaling pathway [1].

This compound vs. Other FABP4 Inhibitors

The field has investigated several FABP4 inhibitors. Here is a comparison of this compound with other compounds based on the available data [1] [4] [5].

Inhibitor Name Reported Affinity / IC₅₀ Key Characteristics & Experimental Context
This compound (HIS) Identified as a direct binder via docking [1]. Natural flavonoid; shows efficacy in osteosarcoma models with minimal toxicity to normal osteoblasts [1].
HTS01037 (HTS) -- A synthetic FABP4 inhibitor; shown to reverse FABP4-induced cell viability, invasion, and stemness in pancreatic cancer models [4].
BMS309403 Ki < 2 nM [5]. Potent, highly selective synthetic inhibitor; commonly used in research but has high lipophilicity (LogP 7.2), which may limit BBB penetration [5].
MFP-0012328 KD = 316 nM [5]. A novel inhibitor from a sulfonamide scaffold; designed with more desirable physicochemical properties for potential CNS applications [5].

Experimental Workflow for Validation

The journey to validate this compound's binding to FABP4 and its anti-cancer mechanism involved a multi-step experimental workflow, summarized in the following diagram.

Start Phenotypic Screening (CCK-8, Colony Formation, etc.) A RNA Sequencing & Molecular Docking Start->A Observe anti-cancer effects B Direct Target Validation (Functional Rescue) A->B Identify FABP4 as potential target C Mechanism Elucidation (Lipid Metabolism, Signaling) B->C Confirm FABP4 is direct target D In Vivo Efficacy (Xenograft Models) C->D Understand downstream mechanisms

Mechanism of Action: From FABP4 Binding to Anti-Cancer Effects

The diagram below illustrates the cascade of molecular events triggered by this compound's binding to FABP4, leading to its anti-cancer effects.

cluster_0 Cellular Consequences cluster_1 Molecular Mechanisms HIS This compound (HIS) FABP4 FABP4 HIS->FABP4 Directly Binds Lipid Disrupted Lipid Metabolism FABP4->Lipid Inhibits PI3K Inhibited PI3K/AKT Signaling Lipid->PI3K Leads to Effects Anti-Tumor Effects PI3K->Effects Results in

References

Experimental Data Summary: Hispidulin and Sunitinib in RCC

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key quantitative findings from the primary study investigating this combination in RCC models [1] [2].

Experimental Model Treatment Key Findings Proposed Mechanism
RCC Cell Lines (786-0, Caki-1) In vitro Hispidulin alone Dose-dependent inhibition of cell proliferation and induction of apoptosis [1]. Suppression of pStat3 signaling, leading to downregulation of Bcl-2 and survivin [1] [2].
Sunitinib alone Antitumor activity observed [1]. -
This compound + Sunitinib Enhanced antitumor effect; low concentrations of this compound increased sunitinib's activity [1] [2]. Greater suppression of pStat3 signaling than either agent alone [1] [2].
Caki-1 Xenograft Mouse Model In vivo This compound + Sunitinib Significant inhibition of tumor growth and angiogenesis [1]. Decreased expression of proteins related to tumor growth and angiogenesis in immunohistochemistry [1].

Detailed Experimental Protocols

The supporting data for the combination's efficacy were generated using standard laboratory methodologies. Here is a detailed breakdown of the key experiments cited.

Cell Viability and Proliferation (MTT Assay)
  • Purpose: To measure the inhibitory effects of this compound and sunitinib on RCC cell proliferation, both alone and in combination [1].
  • Procedure: RCC cell lines (786-0 and Caki-1) were treated with this compound or sunitinib, individually or in combination. After treatment, MTT reagent was added. Metabolically active cells convert MTT into purple formazan crystals, which are then dissolved and quantified spectrophotometrically. The resulting optical density is directly proportional to the number of viable cells [1].
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
  • Purpose: To examine the induction of apoptosis and changes in cell cycle distribution [1].
  • Procedure: After treatment, cells are stained with fluorescent dyes. For apoptosis, an Annexin V-FITC/PI kit is commonly used to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. For cell cycle analysis, DNA-binding dyes like PI are used to determine the proportion of cells in G0/G1, S, and G2/M phases based on DNA content. The stained cells are then analyzed using a flow cytometer [1].
Analysis of Signaling Pathways (Western Blotting)
  • Purpose: To investigate changes in the expression and phosphorylation levels of key proteins in the pStat3 signaling pathway [1].
  • Procedure: Proteins are extracted from treated and control cells, separated by size using gel electrophoresis, and transferred to a membrane. The membrane is then probed with specific primary antibodies against the target proteins (e.g., pStat3, Stat3, Bcl-2, survivin), followed by enzyme-linked secondary antibodies. Detection is achieved using chemiluminescent substrates, revealing the presence and quantity of the protein of interest [1].
In Vivo Efficacy (Xenograft Mouse Model)
  • Purpose: To evaluate the antitumor effect of the combination treatment in a live animal model [1].
  • Procedure: Immunodeficient mice are implanted with human RCC cells (Caki-1) to form tumors. Once tumors are established, mice are treated with this compound, sunitinib, the combination, or a vehicle control. Tumor volume and body weight are monitored regularly over time. After the study, tumors are harvested for further analysis, such as immunohistochemistry to assess changes in protein expression related to proliferation and angiogenesis [1].

Proposed Mechanism of Action

The experimental data suggests that this compound enhances the antitumor effect of sunitinib primarily through the inhibition of the pStat3 signaling pathway. The following diagram illustrates this proposed mechanism.

G cluster_sunitinib Sunitinib Mechanism (VEGFR/PDGFR inhibition) This compound This compound pStat3 pStat3 This compound->pStat3 Potentiates inhibition Combination Combination Combination->pStat3 Enhanced inhibition TargetGenes TargetGenes pStat3->TargetGenes Activates Apoptosis Apoptosis TargetGenes->Apoptosis e.g., Bcl-2, Survivin (Downregulation) AntitumorEffect AntitumorEffect Apoptosis->AntitumorEffect Sunitinib Sunitinib Angiogenesis Angiogenesis Sunitinib->Angiogenesis Inhibits Proliferation Proliferation Sunitinib->Proliferation Inhibits Angiogenesis->AntitumorEffect Proliferation->AntitumorEffect

Important Considerations for Researchers

  • Preclinical Evidence: The positive data for the this compound-sunitinib combination is from a 2015 laboratory study [1]. I found no search results indicating this combination has progressed to clinical trials in humans.
  • Retracted Research: Several later studies (2017) investigating this compound's mechanism of action in RCC through a different pathway (SphK1/ceramide) have been retracted due to concerns about figure duplication, which means those specific findings and proposed mechanisms are unreliable [3] [4] [5].
  • Current Clinical Context: Sunitinib has been a standard treatment for advanced RCC, but current first-line therapy has evolved. For example, a clinical trial established that the combination of pembrolizumab (KEYTRUDA) + axitinib significantly improved overall survival and progression-free survival compared to sunitinib alone [6]. This highlights the shifting therapeutic landscape.

References

hispidulin AMPK activation vs metformin

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Insights and Protocols

To help you evaluate the experimental evidence, here are methodologies used in key studies to identify the AMPK activation pathways.

Compound Key Experimental Methods to Establish Mechanism

| Hispidulin | - Gene Knockdown (siRNA/shRNA): Knockdown of CaMKKβ, but not LKB1 or TAK1, abolished this compound-induced Bim expression and AMPK activation [1].

  • Pharmacological Inhibition: AMPK inhibitor Compound C blocked this compound-induced Bim expression and apoptosis [1] [2].
  • Protein Stability Assays: Treatment with cycloheximide showed this compound and AMPK activator AICAR increase Bim protein half-life [1]. | | Metformin | - Genetic Models: Liver-specific LKB1 knockout blunted metformin's effect on glucose production [3]. Knockout of PEN2 blocked low-dose metformin-induced AMPK activation [4].
  • Biophysical Binding Studies: Isothermal calorimetry and photoactive probes identified PEN2 as a direct metformin binding partner (KD ~0.15-1.7 μM) [4].
  • Biochemical Assays: In vitro assays showed metformin promotes AMPK αβγ heterotrimer formation, enhancing LKB1-mediated phosphorylation and protecting from phosphatases [3]. |

AMPK Activation Pathways

The following diagram illustrates the distinct pathways through which this compound and metformin activate AMPK, based on the experimental data.

ampk_activation cluster_this compound This compound Pathway cluster_metformin Metformin Pathways cluster_outcomes AMPK-Mediated Outcomes This compound This compound CaMKKβ CaMKKβ This compound->CaMKKβ Metformin_low Metformin (Low Dose) PEN2 PEN2 Metformin_low->PEN2 Metformin_high Metformin (High Dose) Mitochondrion Mitochondrial Complex I Metformin_high->Mitochondrion AMPK AMPK CaMKKβ->AMPK vATPase v-ATPase PEN2->vATPase Inhibits LKB1 LKB1 vATPase->LKB1 Lysosomal Axis AMP AMP Mitochondrion->AMP Increases AMP/ADP LKB1->AMPK Apoptosis Apoptosis AMPK->Apoptosis Metabolism Glucose & Lipid Metabolism AMPK->Metabolism AMP->AMPK

Key Takeaways for Researchers

  • Mechanistic Distinction: The most significant difference lies in the upstream kinases: CaMKKβ for this compound versus LKB1 for metformin. This suggests that this compound can activate AMPK in contexts where LKB1 is not functional.
  • Therapeutic Implications: this compound research is heavily focused on cancer cell apoptosis, particularly in overcoming resistance to agents like TRAIL [1]. Metformin's primary effects are on systemic metabolic regulation [5].
  • Dose-Dependent Mechanisms: Metformin's action is highly dose-dependent. Low, clinically relevant concentrations act via the lysosomal PEN2/v-ATPase pathway, while high concentrations inhibit mitochondrial complex I to increase AMP/ADP levels [4] [6].

References

Metabolic and Anti-Cancer Mechanisms of Hispidulin

Author: Smolecule Technical Support Team. Date: February 2026

Hispidulin is a naturally occurring flavone that exhibits a range of biological activities. The tables below summarize its core metabolic effects and a comparison of its anti-cancer properties against conventional drugs.

Table 1: Core Metabolic Effects and Related Experimental Data

Metabolic Effect Proposed Mechanism of Action Experimental Model (Dosage) Key Experimental Findings Citation
Lipid Metabolism Acts as an agonist for PPARα (a key regulator of lipid metabolism). In vitro & In vivo (High-fat diet induced dyslipidemia rat model) Attenuated dyslipidemia; modulated expression of downstream lipid-metabolizing genes. [1]
Mitochondrial Energy Metabolism Acts as an uncoupler of oxidative phosphorylation; inhibits complexes I-III of the respiratory chain. In vitro (Isolated rat liver mitochondria, 0.05-0.2 mM) Decreased state III respiration; stimulated state IV respiration; inhibited ATP synthesis. [2]
Bone Metabolism (Anti-osteoporotic) Activates the AMPK signaling pathway. In vivo (Ovariectomized mice) Effectively prevented body weight gain and attenuated bone loss induced by ovariectomy. [3]

Table 2: Comparison of Anti-Cancer Properties: this compound vs. Conventional Drugs

Aspect This compound (Natural Flavonoid) Conventional Chemotherapy/Radiotherapy
General Mechanism Multi-targeted: Modulates multiple signaling pathways to induce apoptosis, inhibit proliferation/metastasis, and sensitize cancer cells. Often mono-targeted: Designed to target a specific molecule or pathway.
Effect on Drug Resistance Can reverse resistance by inhibiting drug efflux pumps (e.g., ABC transporters) and enhancing chemo-sensitivity. Frequently leads to acquired resistance, e.g., through drug efflux or mutation of drug targets.
Selective Toxicity Shows selective cytotoxicity in some studies (e.g., toxic to HepG2 liver cancer cells but not to normal HL7702 liver cells). Often lacks specificity, leading to significant damage to healthy, rapidly dividing cells.
Therapeutic Synergy Demonstrated to enhance the efficacy of conventional drugs like Temozolomide and TRAIL. Used in combination regimens, but synergy with natural products is a newer area of research.

Detailed Experimental Protocols from Key Studies

To support the data in the tables, here are the methodologies from pivotal studies on this compound's effects in cancer and lipid metabolism.

1. Protocol: Investigating Anti-Cancer Effects via ROS and ER Stress This study explored this compound's pro-apoptotic effect on non-small cell lung cancer (NSCLC) cells [4].

  • Cell Lines: Human NSCLC lines NCI-H460 and A549.
  • Treatment: Cells were treated with this compound (0–60 µM) for 24 or 48 hours.
  • Cell Viability: Measured using a methyl thiazolyl tetrazolium (MTT) assay.
  • Apoptosis Analysis: Quantified using:
    • Flow cytometry with Annexin V/FITC and PI staining.
    • Hoechst 33342 staining for nuclear morphological changes.
    • Western blotting for cleaved caspase-3 and cleaved PARP (apoptosis markers).
  • Mechanism Probe:
    • ROS Measurement: Intracellular ROS levels were detected using the fluorescent probe DCFH-DA.
    • Pathway Inhibition: Cells were pre-treated with glutathione (GSH, a ROS inhibitor) or tauroursodeoxycholic acid (TUDCA, an ER stress inhibitor) to confirm the involvement of ROS and ER stress.

2. Protocol: Evaluating Lipid-Modulating Effects via PPARα Activation This study examined this compound's role as a PPARα activator [1].

  • In Vitro Model: The direct binding and activation of PPARα were tested.
  • In Vivo Model: A high-fat diet-induced dyslipidemia rat model was used.
  • Comparison: The lipid-modulating effects of this compound were compared directly with fenofibrate, a classical PPARα agonist.
  • Primary Measurement: The mRNA expression levels of enzymes involved in lipid metabolism were examined both in vitro and in vivo.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways through which this compound exerts its effects, based on the cited research.

Diagram 1: this compound-Induced Apoptosis in Cancer Cells

This diagram visualizes the ROS-mediated endoplasmic reticulum stress pathway identified in lung cancer studies [4].

G cluster_ROS ROS Generation cluster_ER Endoplasmic Reticulum (ER) Stress cluster_Apoptosis Mitochondrial Apoptosis Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS ERS ER Stress Activation ROS->ERS UPR Unfolded Protein Response (UPR) ERS->UPR CHOP CHOP Protein Upregulation UPR->CHOP Caspase3 Cleaved Caspase-3 CHOP->Caspase3 PARP Cleaved PARP Caspase3->PARP Apoptosis Cell Apoptosis PARP->Apoptosis

Diagram 2: Multi-Target Anti-Cancer and Metabolic Signaling

This diagram summarizes the diverse molecular targets of this compound across different cancer types and metabolic processes [5] [6] [1].

G cluster_outcomes This compound This compound AMPK AMPK Activation This compound->AMPK PPARg PPARγ Activation This compound->PPARg PIM1 PIM1 Inhibition This compound->PIM1 JAK2 JAK2/STAT3 Inhibition This compound->JAK2 SphK1 SphK1 Inhibition This compound->SphK1 PPARa PPARα Activation This compound->PPARa Outcome1 Apoptosis & Cell Cycle Arrest AMPK->Outcome1 Outcome2 Inhibition of Invasion & Metastasis PPARg->Outcome2 PIM1->Outcome1 JAK2->Outcome1 Outcome4 Chemosensitization JAK2->Outcome4 SphK1->Outcome1 SphK1->Outcome2 Outcome3 Lipid Metabolism Modulation PPARa->Outcome3

Interpretation of Key Findings

  • Multi-Targeted Advantage: this compound's ability to modulate numerous pathways is a key difference from many single-target conventional drugs. This polypharmacology can be particularly advantageous in complex diseases like cancer and metabolic disorders, potentially leading to higher efficacy and lower chances of resistance [5] [6].
  • Chemosensitization: A critical finding is this compound's role in overcoming drug resistance. By inhibiting efflux pumps like ABCG2, it can increase the intracellular concentration and efficacy of chemotherapeutic agents, making it a promising candidate for combination therapy [6].
  • Therapeutic Potential: The experimental data confirms that this compound produces measurable anti-cancer and metabolic effects in biologically relevant models, including cell lines and animal studies. The detailed protocols provide a roadmap for researchers to validate these findings.

Note that much of the evidence is from pre-clinical studies; clinical trials are needed to fully establish its efficacy and safety profile in humans. The provided data offers a strong foundation for such future investigations.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

300.06338810 g/mol

Monoisotopic Mass

300.06338810 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N7F61604C2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1447-88-7

Wikipedia

Hispidulin
Difelikefalin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023
1: Patel K, Patel DK. Medicinal importance, pharmacological activities, and analytical aspects of hispidulin: A concise report. J Tradit Complement Med. 2016 Dec 10;7(3):360-366. doi: 10.1016/j.jtcme.2016.11.003. eCollection 2017 Jul. Review. PubMed PMID: 28725632; PubMed Central PMCID: PMC5506639.
2: Atif M, Ali I, Hussain A, Hyder Sv, Khan FA, Maalik A, Farooq U. PHARMACOLOGICAL ASSESSMENT OF HISPIDULIN - A NATURAL BIOACTIVE FLAVONE. Acta Pol Pharm. 2016 May-Jun;73(3):565-78. Review. PubMed PMID: 27476273.
3: Zhang L, Wei K, Xu J, Yang D, Zhang C, Wang Z, Li M. Belamcanda chinensis (L.) DC-An ethnopharmacological, phytochemical and pharmacological review. J Ethnopharmacol. 2016 Jun 20;186:1-13. doi: 10.1016/j.jep.2016.03.046. Epub 2016 Mar 23. Review. PubMed PMID: 27032710.
4: Atif M, Ali I, Hussain A, Hyder SV, Niaz B, Khan FA, Maalik A, Farooq U. PHARMACOLOGICAL ASSESSMENT OF HISPIDULIN--A NATURAL BIOACTIVE FLAVONE. Acta Pol Pharm. 2015 Sep-Oct;72(5):829-42. Review. PubMed PMID: 26665389.
5: Moufid A, Eddouks M. Artemisia herba alba: a popular plant with potential medicinal properties. Pak J Biol Sci. 2012 Dec 15;15(24):1152-9. Review. PubMed PMID: 23755405.

Explore Compound Types